ATN-161 trifluoroacetate salt
Description
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJOWHOEOLJGI-LQCLSJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as an antagonist of several integrins, primarily α5β1 and αvβ3.[1][2] It is a non-RGD-based peptide derived from the synergy region of fibronectin, a major component of the extracellular matrix.[3] The trifluoroacetate salt form of ATN-161 enhances its stability and solubility for research and clinical applications. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Integrin Antagonism
ATN-161 exerts its biological effects by binding to the β subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[3] This binding is non-competitive with the canonical RGD (arginine-glycine-aspartate) binding motif of many natural integrin ligands.[2] Molecular modeling suggests that ATN-161 interacts with the N-terminus of the β1-domain of integrin α5β1, potentially locking the integrin in an inactive conformation.[1][2] This interaction is dependent on the cysteine thiol group within the ATN-161 peptide sequence.[3]
By binding to these integrins, ATN-161 disrupts their normal function in mediating cell-cell and cell-extracellular matrix (ECM) interactions. This interference with integrin signaling leads to the inhibition of several key pathological processes, most notably angiogenesis (the formation of new blood vessels) and tumor metastasis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the efficacy of ATN-161.
Table 1: In Vitro Efficacy of ATN-161
| Assay | Cell Line | Parameter Measured | Effective Concentration | Reference |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Inhibition of VEGF-induced migration | Starting at 100 nM (P<0.001) | [5] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibition of VEGF-induced tube formation | Not specified, but effective | [6] |
| MAPK Phosphorylation | MDA-MB-231 (Human Breast Cancer) | Inhibition of MAPK phosphorylation | Maximal effect at 20 μmol/L | [1] |
| Endothelial Cell Number | Not specified | Reduction in EC number after 48h | 21% decrease (P<0.03) | [5] |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | No inhibition of VEGF-induced proliferation | Up to 100 μM | [7] |
| Cell Proliferation | MDA-MB-231 (Human Breast Cancer) | No significant effect on proliferation | Up to 100 μmol/L | [1] |
Table 2: In Vivo Efficacy of ATN-161
| Model | Animal | Parameter Measured | Effective Dose | Reference |
| Laser-induced Choroidal Neovascularization (CNV) | Rat | Inhibition of CNV leakage and neovascularization | Intravitreal injection, dose not specified | [6] |
| Oxygen-induced Retinopathy (OIR) | Mouse | Inhibition of retinal neovascularization | Intravitreal injection of 1.0 μg/μL and 10 μg/μL | [8] |
| Breast Cancer Xenograft | BALB/c nu/nu mice | Decrease in tumor volume and metastasis | 0.05-1 mg/kg i.v. thrice weekly | [4] |
| Matrigel Plug Angiogenesis | Not specified | Inhibition of angiogenesis | Statistically significant at 1 and 10 μmol/L | [3] |
Table 3: Clinical Trial Data for ATN-161
| Phase | Patient Population | Key Finding | Dose Range | Reference |
| Phase I | Advanced solid tumors | Well tolerated, prolonged stable disease in ~1/3 of patients | 0.1 to 16 mg/kg | [9] |
Key Signaling Pathways Affected by ATN-161
ATN-161 modulates several downstream signaling pathways upon binding to integrins. The primary pathways identified are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase A (PKA) pathways.
FAK/MAPK Signaling Pathway
Integrin engagement typically leads to the activation of FAK and the downstream MAPK/ERK pathway, which promotes cell proliferation, survival, and migration. ATN-161 has been shown to inhibit the phosphorylation of MAPK, suggesting a disruption of this signaling cascade.[1]
NF-κB Signaling Pathway
ATN-161 has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[8] This inhibition leads to a decrease in the expression of downstream targets such as Matrix Metalloproteinases (MMPs) MMP-2 and MMP-9, which are crucial for angiogenesis and tumor invasion. The inhibition of NF-κB also promotes apoptosis of endothelial cells.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
ATN-161 Trifluoroacetate Salt: An In-depth Technical Guide on its Core Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 trifluoroacetate salt is a synthetic pentapeptide (Ac-PHSCN-NH2) that has been investigated for its anti-angiogenic and anti-metastatic properties.[1][2] Derived from the synergy region of fibronectin, ATN-161 functions as a non-RGD-based integrin antagonist.[2][3] This technical guide provides a comprehensive overview of the molecular target of ATN-161, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.
Core Target Identification and Mechanism of Action
The principal molecular target of ATN-161 is the α5β1 integrin .[4][5][6] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival. The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, is highly expressed on activated endothelial cells and various tumor cells, making it a strategic target for anti-cancer therapies.[3][7]
ATN-161 also demonstrates activity against other integrins, notably αvβ3 .[2][5] Its mechanism of action involves binding to the β subunit of these integrins.[2][8] This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways that promote angiogenesis and tumor progression.[5] Specifically, ATN-161 has been shown to interact with the N-terminus of the β1-domain of integrin α5β1.[5] This non-competitive inhibition disrupts the normal function of the integrin, leading to reduced cell adhesion, migration, and invasion.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ATN-161.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| α5β1 Integrin | 1.0 µM | Purified integrins | [10] |
| αvβ3 Integrin | 0.6 µM | Purified integrins | [10] |
| Inhibitory Concentration (IC50) | |||
| SARS-CoV-2 Infection | 3.16 µM | Vero (E6) cells | [11] |
| Effective Concentration | |||
| Inhibition of MAPK Phosphorylation | 20 µM (maximal effect) | MDA-MB-231 cells | [5][10] |
| Inhibition of Angiogenesis | 1 and 10 µmol/L (statistically significant) | Matrigel plug model | [2] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Dosage | Effect | Reference |
| Murine model of liver metastases | Not specified | Inhibits angiogenesis and growth of liver metastases | [4] |
| MLL prostate cancer model (rats) | 5 mg/kg (five injections over 16 days) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density | [1] |
| Lewis lung carcinoma model | 1 to 10 mg/kg (thrice a week) | Optimal dose range for anti-tumor activity (U-shaped dose-response) | [2][8] |
| MDA-MB-231 breast cancer model | 1 mg/kg | Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases | [10] |
| Oxygen-induced retinopathy (OIR) mouse model | 1.0 µg/µL and 10 µg/µL | Significantly inhibited the expression of integrin α5β1 | [7] |
Table 3: Phase I Clinical Trial Data
| Parameter | Value | Population | Reference |
| Dose Range | 0.1 to 16 mg/kg | Patients with advanced solid tumors | [1][12] |
| Maximum Administered Dose | 16 mg/kg | Patients with advanced solid tumors | [1] |
| Clinical Response | No objective responses | Patients with advanced solid tumors | [1] |
| Disease Stabilization | Prolonged stable disease in ~1/3 of patients | Patients with advanced solid tumors | [1] |
Experimental Protocols
In Vitro Integrin Binding Assay
This protocol outlines a general approach for determining the binding of ATN-161 to purified integrins, as referenced in the literature.[2]
Objective: To quantify the binding affinity of ATN-161 to specific integrins (e.g., α5β1, αvβ3).
Materials:
-
Purified human integrin α5β1 and αvβ3
-
This compound
-
Labeled analogue of ATN-161 (e.g., ATN-453)
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffers (e.g., Tris-buffered saline with Tween 20)
-
Detection reagents (e.g., streptavidin-HRP and substrate for a biotinylated label)
-
Plate reader
Methodology:
-
Plate Coating: Coat 96-well plates with purified integrin (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 2.5% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of unlabeled ATN-161.
-
Add a constant concentration of the labeled ATN-161 analogue (e.g., 2 µmol/L ATN-453) to each well.
-
Immediately add the different concentrations of unlabeled ATN-161 to the wells.
-
Incubate for a defined period (e.g., 1 hour) at 37°C to allow for competitive binding.
-
-
Washing: Wash the plates multiple times to remove unbound peptides.
-
Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP) and incubate. After another wash step, add the substrate and measure the signal using a plate reader.
-
Data Analysis: The signal will be inversely proportional to the concentration of unlabeled ATN-161. Calculate the Kd value by fitting the data to a suitable binding curve model.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol describes a common in vivo method to assess the anti-angiogenic activity of compounds like ATN-161.[2]
Objective: To evaluate the effect of ATN-161 on the formation of new blood vessels in vivo.
Materials:
-
Matrigel (growth factor-reduced)
-
Angiogenic factors (e.g., VEGF, FGF-2)
-
This compound
-
Experimental animals (e.g., mice)
-
Anesthesia
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
Methodology:
-
Preparation: Thaw Matrigel on ice. Mix Matrigel with angiogenic factors (e.g., 300 ng/mL VEGF and 800 ng/mL FGF-2) and different concentrations of ATN-161.
-
Injection: Anesthetize the animals. Subcutaneously inject the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the plug to be vascularized over a period of 7-14 days.
-
Plug Excision: Euthanize the animals and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Homogenize the plugs in a suitable buffer.
-
Measure the hemoglobin content in the homogenate using a hemoglobin quantification kit. The amount of hemoglobin is directly proportional to the extent of vascularization.
-
-
Data Analysis: Compare the hemoglobin content in the plugs from ATN-161-treated animals to that of control animals. A statistically significant reduction indicates anti-angiogenic activity.
Signaling Pathways and Experimental Workflows
ATN-161 Signaling Pathway
ATN-161, by inhibiting α5β1 integrin, modulates downstream signaling pathways involved in cell survival, proliferation, and migration. One key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Additionally, the anti-angiogenic effects of ATN-161 may be mediated through the Protein Kinase A (PKA) pathway.[2][8]
Caption: ATN-161 inhibits α5β1 integrin signaling.
Experimental Workflow: In Vitro Binding Assay
The following diagram illustrates the key steps in a competitive in vitro binding assay to determine the affinity of ATN-161 for its target integrin.
Caption: Workflow for an in vitro competitive binding assay.
Conclusion
This compound is a targeted inhibitor of integrin α5β1, and to a lesser extent, αvβ3. Its mechanism of action, centered on the disruption of integrin-mediated signaling, has shown promise in preclinical models of cancer by inhibiting angiogenesis and metastasis. While a Phase I clinical trial established its safety profile, it did not demonstrate objective responses, though disease stabilization was observed. The well-defined target and mechanism of action of ATN-161 make it a valuable tool for research into the role of integrins in disease and a potential candidate for further therapeutic development, possibly in combination with other agents.
References
- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
ATN-161 Trifluoroacetate Salt: A Technical Guide to its Binding Affinity and Cellular Effects on Integrin α5β1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of ATN-161 trifluoroacetate salt for integrin α5β1, its mechanism of action, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent integrin antagonist.
Quantitative Binding Affinity
ATN-161 is a small peptide antagonist that selectively targets integrin α5β1.[1] Its binding affinity has been quantified, providing crucial data for understanding its potency and therapeutic potential.
| Compound | Target | Binding Affinity (Kd) | Reference |
| ATN-161 | Integrin α5β1 | 1.0 µM | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
ATN-161 is a pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD (arginine-glycine-aspartate) based inhibitor, binding to the β1 subunit of integrin α5β1.[2] This interaction is thought to lock the integrin in an inactive conformation. By blocking the function of integrin α5β1, ATN-161 disrupts crucial cellular processes involved in angiogenesis, tumor growth, and metastasis.[1][2]
Binding of ATN-161 to integrin α5β1 has been shown to modulate at least two key downstream signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment of cells with ATN-161 has been observed to significantly inhibit the phosphorylation of MAPK.[1] This inhibition disrupts signaling cascades that are critical for cell proliferation and survival.
-
Nuclear Factor-kappa B (NF-κB) Pathway: ATN-161 has been shown to reduce the activation of NF-κB. This is achieved by inhibiting the phosphorylation of IκBα, a key regulatory protein in the NF-κB signaling cascade.[3] The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival.
Signaling Pathway of ATN-161 Inhibition
Caption: ATN-161 inhibits integrin α5β1, blocking MAPK and NF-κB pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and cellular effects of ATN-161.
ELISA-Based Integrin Binding Assay
This protocol details an enzyme-linked immunosorbent assay (ELISA) to determine the ability of ATN-161 to inhibit the binding of a ligand to integrin α5β1.
Materials:
-
96-well microplates
-
Recombinant human integrin α5β1
-
Ligand of interest (e.g., fibronectin or a specific binding protein)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody conjugated to an enzyme (e.g., HRP-conjugated secondary antibody)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 1 µg/mL of recombinant human integrin α5β1 in an appropriate coating buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[4][5]
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 2.5% BSA in PBS) to each well.[4][5] Incubate for 1-2 hours at room temperature.
-
Inhibition: Wash the plate three times with Wash Buffer. Prepare serial dilutions of ATN-161 in binding buffer. Add the ligand of interest (at a constant concentration) and the different concentrations of ATN-161 to the wells. Incubate for 1 hour at 37°C.[4][5]
-
Detection: Wash the plate three times with Wash Buffer. Add the enzyme-conjugated detection antibody diluted in blocking buffer. Incubate for 30 minutes at 37°C.[4]
-
Development: Wash the plate five times with Wash Buffer. Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The percentage of inhibition is calculated for each concentration of ATN-161, and the IC50 value can be determined by non-linear regression analysis.
General Experimental Workflow
Caption: A general workflow for studying the effects of ATN-161.
Western Blot Analysis of MAPK and NF-κB Pathway Activation
This protocol describes the use of Western blotting to detect changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following treatment with ATN-161.
Materials:
-
MDA-MB-231 cells (for MAPK analysis) or other relevant cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells (1 x 10⁶ cells) in 100 mm Petri dishes and allow them to adhere for 24 hours.[1] Serum-starve the cells overnight before treatment. Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µmol/L) for different time periods (e.g., 15-60 minutes).[1]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).
Cell Migration Assay
This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to assess the effect of ATN-161 on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free and with chemoattractant)
-
This compound
-
Fibronectin (for coating)
-
Crystal violet stain or fluorescent dye
-
Microscope
Procedure:
-
Coating (Optional but Recommended): Coat the underside of the transwell inserts with fibronectin (e.g., 10 µg/cm²) to promote cell attachment.[6]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the cell suspension to the upper chamber, along with different concentrations of ATN-161.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Staining and Visualization: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance or fluorescence measured.
Cell Adhesion Assay
This protocol describes a method to evaluate the effect of ATN-161 on cell adhesion to an extracellular matrix protein like fibronectin.
Materials:
-
96-well plates
-
Fibronectin
-
This compound
-
Cell culture medium
-
Crystal violet stain
-
Extraction buffer
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 5 µg/mL) for 2 hours at room temperature or overnight at 4°C.[7]
-
Blocking: Wash the wells with PBS and block with a blocking agent (e.g., BSA) to prevent non-specific binding.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with different concentrations of ATN-161 for a short period (e.g., 15-30 minutes). Seed the cells into the coated wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for cell adhesion (e.g., 30-60 minutes).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells with methanol and stain them with crystal violet.[7] After washing, extract the dye with an extraction buffer and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to ATN-161 Trifluoroacetate Salt: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 is a synthetic pentapeptide that has garnered significant interest in the field of oncology and beyond for its anti-angiogenic and anti-metastatic properties. As a selective antagonist of several integrin receptors, most notably α5β1 and αvβ3, ATN-161 represents a targeted therapeutic approach to disrupting pathological processes such as tumor growth, vascularization, and dissemination. This technical guide provides a comprehensive overview of the structure and properties of ATN-161 trifluoroacetate salt, its mechanism of action, and detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
ATN-161 is a cyclic pentapeptide with the amino acid sequence Ac-Pro-His-Ser-Cys-Asn-NH2 (Ac-PHSCN-NH2). The trifluoroacetate salt form is commonly used for research and development purposes.
Chemical Structure:
The core structure of ATN-161 is a five-amino acid peptide. Key modifications include N-terminal acetylation of the proline residue and C-terminal amidation of the asparagine residue, which enhance its stability and bioactivity.[1] The trifluoroacetate counter-ion is not typically depicted in the primary structure but is present in the salt form.
Physicochemical Properties of ATN-161 and its Trifluoroacetate Salt:
| Property | ATN-161 | This compound | Reference(s) |
| Molecular Formula | C23H35N9O8S | C25H36F3N9O10S | [2][3][4] |
| Molecular Weight | 597.65 g/mol | 711.67 g/mol | [2][3][4] |
| Appearance | White to off-white powder or lyophilized solid | Crystalline solid | [5] |
| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO (3 mg/mL). | Soluble in PBS (pH 7.2) at approx. 1 mg/mL. Soluble in water (5 mg/mL with ultrasonic warming to 60°C). Soluble in DMSO (1 mg/mL with sonication). | [2][3][5][6] |
| Storage and Stability | Store at -20°C. Stable for ≥ 4 years at -20°C. Stock solutions in solvent can be stored at -80°C for up to a year. | Store at -20°C. Stock solutions are stable for 2 years at -80°C and 1 year at -20°C (sealed from moisture). Aqueous solutions should be used within a day. | [2][5][7] |
| Purity | ≥95% (HPLC) | ≥95% (HPLC) | [2][5] |
| CAS Number | 262438-43-7 | 904763-27-5 | [2] |
Mechanism of Action and Signaling Pathway
ATN-161 functions as a non-RGD (Arginine-Glycine-Aspartate) based antagonist of integrin receptors, primarily targeting α5β1 and αvβ3.[3][8][9] These integrins are crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in angiogenesis, cell migration, and metastasis. By binding to these integrins, ATN-161 disrupts their normal function, leading to the inhibition of downstream signaling pathways that are critical for endothelial and tumor cell survival, proliferation, and migration.
The proposed mechanism involves ATN-161 binding to the β subunit of the integrin heterodimers. This interaction is thought to lock the integrin in an inactive conformation, thereby preventing its activation by ECM proteins like fibronectin. This, in turn, inhibits the activation of key downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are central to cell motility and survival.
Signaling Pathway Diagram:
Caption: ATN-161 inhibits integrin activation, blocking downstream FAK/MAPK signaling.
In Vitro and In Vivo Efficacy
The biological activity of ATN-161 has been characterized in various preclinical models.
In Vitro Data:
| Parameter | Value | Cell Line/System | Reference(s) |
| Binding Affinity (Kd) for αvβ3 | 0.6 µM | MDA-MB-231 cells | [5] |
| Binding Affinity (Kd) for α5β1 | 1.0 µM | MDA-MB-231 cells | [5] |
| Inhibition of MAPK Phosphorylation | Maximal effect at 20 µM | MDA-MB-231 cells | [3] |
| Inhibition of VEGF-induced cell migration | Dose-dependent, starting at 100 nM | Human Choroidal Endothelial Cells (hCECs) | [1] |
In Vivo Data:
A Phase I clinical trial in patients with advanced solid tumors demonstrated that ATN-161 is well-tolerated.[10] Pharmacokinetic data from this trial are summarized below.
| Parameter | Dose Range (mg/kg) | Value | Reference(s) |
| Half-life (t1/2) | > 0.5 | 3.2 - 5.0 hours | [10] |
| Clearance | 8.0 and 16.0 | Reduced (suggesting saturable PK) | [10] |
Experimental Protocols
The following are representative protocols for evaluating the biological activity of ATN-161.
4.1. Western Blot Analysis for MAPK Phosphorylation
This protocol is adapted from studies on MDA-MB-231 breast cancer cells.[3]
-
Cell Culture and Treatment: Plate MDA-MB-231 cells in 100 mm dishes and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 50, 100 µM) or vehicle control for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize p-MAPK levels to total MAPK.
4.2. In Vivo Matrigel Plug Angiogenesis Assay
This protocol is a standard method to assess in vivo angiogenesis.
-
Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with heparin and desired angiogenic factors (e.g., VEGF and bFGF). In the experimental group, add this compound to the Matrigel mixture at various concentrations.
-
Animal Inoculation: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing ATN-161's anti-angiogenic effects in vivo.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting integrin-mediated signaling. Its ability to inhibit angiogenesis and metastasis in preclinical models warrants further investigation for various pathological conditions. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATN-161 (trifluoroacetate salt) - MedChem Express [bioscience.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
ATN-161 Trifluoroacetate Salt: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161, a small peptide antagonist of α5β1 and αvβ3 integrins, has demonstrated significant potential in preclinical and clinical studies as an anti-angiogenic and anti-metastatic agent. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by ATN-161 trifluoroacetate salt. We will detail its mechanism of action, present quantitative data from key studies, and provide comprehensive experimental protocols for the assays used to elucidate these pathways. Visualizations of the signaling cascades and experimental workflows are provided using Graphviz to facilitate a clear understanding of the molecular interactions and methodologies.
Introduction to ATN-161
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD (Arginine-Glycine-Aspartate) based integrin antagonist, primarily targeting α5β1 integrin, with additional activity against αvβ3 integrin.[1][2] These integrins are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing pivotal roles in cell adhesion, migration, proliferation, and survival. In the context of cancer, the expression of these integrins is often upregulated on tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[3][4]
ATN-161 is thought to exert its effects by binding to the β subunit of the integrin heterodimer, which may lock the integrin in an inactive conformation.[1][2] This interference with integrin function disrupts the critical signaling cascades that drive pathological processes in cancer and other diseases characterized by aberrant angiogenesis.
Downstream Signaling Pathways of ATN-161
The binding of ATN-161 to its target integrins initiates a cascade of intracellular events that culminate in the inhibition of key cellular processes such as angiogenesis and cell migration. The primary downstream signaling pathways affected by ATN-161 are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering at sites of focal adhesion, FAK is autophosphorylated, creating a signaling hub for various downstream pathways that regulate cell migration, survival, and proliferation.
ATN-161, by inhibiting integrin activation, prevents the recruitment and autophosphorylation of FAK. This leads to the disruption of the FAK signaling cascade, thereby inhibiting cell migration and invasion.[5]
ATN-161 inhibits the FAK signaling pathway.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Integrin-mediated signaling can activate the MAPK pathway, contributing to tumor progression.
Studies have shown that ATN-161 significantly inhibits the phosphorylation of MAPK in a dose-dependent manner.[1][2] The maximal inhibitory effect on MAPK phosphorylation in MDA-MB-231 human breast cancer cells was observed at a concentration of 20 μmol/L after 30 minutes of treatment.[2] This inhibition of the MAPK pathway likely contributes to the anti-proliferative and anti-tumor effects of ATN-161 observed in vivo.[4]
ATN-161 inhibits the MAPK signaling pathway.
Involvement of the PKA Pathway in Angiogenesis Inhibition
Protein Kinase A (PKA) is a cyclic AMP-dependent protein kinase that has been implicated in the regulation of angiogenesis. Interestingly, the anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, through a PKA-dependent mechanism.[6]
In a Matrigel plug model of angiogenesis, the inhibitory effect of ATN-161 on new blood vessel formation was reversed by the administration of PKA inhibitors such as HA1004 and KT5720.[6] This suggests that ATN-161, upon binding to integrins, may modulate signaling in a way that leads to the activation of PKA, which in turn contributes to the inhibition of angiogenesis.[6]
ATN-161's anti-angiogenic effect is PKA-dependent.
Inhibition of the NF-κB Pathway and MMP Expression
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis. The expression of MMP-2 and MMP-9 is often regulated by NF-κB.
ATN-161 has been shown to strongly inhibit the activation of NF-κB.[3][7] This inhibition of NF-κB activation leads to a subsequent decrease in the expression of its downstream targets, MMP-2 and MMP-9.[3][7] The reduction in MMP activity contributes to the anti-invasive and anti-metastatic effects of ATN-161.
ATN-161 inhibits the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on ATN-161.
Table 1: In Vitro Efficacy of ATN-161
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| Inhibition of VEGF-induced cell migration | hCECs | Starting at 100 nM | Dose-dependent decrease in migrating cells | [8][9] |
| Inhibition of MAPK phosphorylation | MDA-MB-231 | 20 μmol/L | Maximal inhibition after 30 minutes | [2] |
| Inhibition of angiogenesis | Matrigel plug assay | 1 and 10 μmol/L | Statistically significant inhibition | [6] |
Table 2: In Vivo Efficacy of ATN-161
| Animal Model | Treatment Regimen | Outcome | Reference |
| Rat model of choroidal neovascularization | Single intravitreal injection | Inhibition of CNV leakage and neovascularization | [8] |
| Murine model of colorectal liver metastases | 100 mg/kg, every 3rd day | Reduced tumor burden and number of metastases (in combination with 5-FU) | [10] |
| Nude mice with MDA-MB-231 xenografts | 0.05-1 mg/kg, thrice a week | Dose-dependent decrease in tumor volume and metastasis | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Phosphorylated MAPK
Objective: To determine the effect of ATN-161 on the phosphorylation status of MAPK in cancer cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
This compound
-
Cell culture medium (e.g., DMEM) and serum
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPK (p-ERK), anti-total MAPK (ERK), anti-β-tubulin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere. Serum-starve the cells overnight before treatment. Treat cells with varying concentrations of ATN-161 (e.g., 1-100 μmol/L) or vehicle control for a specified time (e.g., 30 minutes).[2]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MAPK, total MAPK, and a loading control (e.g., β-tubulin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the p-MAPK signal to the total MAPK and loading control signals.
Experimental workflow for Western blotting.
Matrigel Plug Angiogenesis Assay
Objective: To assess the in vivo anti-angiogenic activity of ATN-161.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., VEGF and FGF-2)
-
This compound
-
PKA inhibitors (e.g., HA1004, KT5720) (optional)
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Preparation of Matrigel Plugs: Thaw Matrigel on ice. Mix Matrigel with angiogenic factors (e.g., 300 ng/mL VEGF and 800 ng/mL FGF-2) and different concentrations of ATN-161 (e.g., 1 and 10 μmol/L) or vehicle control.[6] Keep the mixture on ice to prevent premature polymerization.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for the Matrigel plugs to become vascularized.
-
Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify microvessel density by counting the number of vessels per unit area.
-
Experimental workflow for the Matrigel plug assay.
Cell Migration Assay (Boyden Chamber)
Objective: To evaluate the effect of ATN-161 on VEGF-induced endothelial cell migration.
Materials:
-
Human choroidal endothelial cells (hCECs)
-
Boyden chamber apparatus with porous membranes (e.g., 8 µm pores)
-
VEGF
-
This compound
-
Cell culture medium
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Chamber Setup: Place cell culture inserts with porous membranes into the wells of a 24-well plate. Add medium containing an attractant (e.g., 20 ng/mL VEGF) to the lower chamber.
-
Cell Preparation and Seeding: Harvest and resuspend hCECs in serum-free medium. Pre-incubate the cells with various concentrations of ATN-161 (e.g., starting at 100 nM) or vehicle control for 30 minutes. Seed the cells into the upper chamber of the inserts.[8]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each treatment condition.
Experimental workflow for the cell migration assay.
Conclusion
This compound represents a promising therapeutic agent that targets key integrins involved in cancer progression and angiogenesis. Its mechanism of action involves the modulation of several critical downstream signaling pathways, including the FAK, MAPK, PKA, and NF-κB pathways. By inhibiting these pathways, ATN-161 effectively disrupts cell migration, invasion, proliferation, and angiogenesis. The in-depth technical information and detailed experimental protocols provided in this guide are intended to support further research into the multifaceted roles of ATN-161 and to facilitate the development of novel therapeutic strategies based on integrin inhibition.
References
- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ATN-161 Trifluoroacetate Salt in Fibronectin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 trifluoroacetate salt is a synthetic pentapeptide (Ac-PHSCN-NH2) that has garnered significant interest in the fields of oncology and angiogenesis research.[1][2][3] Derived from the synergy region of fibronectin, ATN-161 functions as a non-RGD-based antagonist of several integrins, with a particular affinity for α5β1 and αvβ3.[4][5] Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[6] The α5β1 integrin, a primary receptor for fibronectin, is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8] ATN-161 exerts its biological effects by binding to the β subunit of integrins, which is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways.[4][9] This technical guide provides an in-depth overview of the role of ATN-161 in fibronectin binding, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action: Inhibition of Fibronectin-Integrin Interaction
ATN-161 is a structural analog of the PHSRN sequence found in the synergy region of fibronectin. This region works in concert with the canonical RGD (Arginine-Glycine-Aspartic acid) motif to enhance the affinity and specificity of fibronectin binding to α5β1 integrin.[1] By mimicking this synergistic domain, ATN-161 acts as a competitive antagonist, interfering with the binding of fibronectin to α5β1 integrin.[1] This disruption of the fibronectin-integrin axis leads to the inhibition of crucial downstream signaling events that are dependent on this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of ATN-161.
| Assay | Cell Type | Treatment | Concentration | Effect | Reference |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | VEGF + ATN-161 | 100 nM - 100 µM | Dose-dependent decrease in migration | [1] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | VEGF + ATN-161 | 100 nM - 100 µM | Inhibition of tube formation | [1] |
| MAPK Phosphorylation | MDA-MB-231 (Human Breast Cancer Cells) | ATN-161 | 20 µM | Maximal inhibition after 30 minutes | [4] |
| Angiogenesis (Matrigel Plug) | In vivo (Mice) | ATN-161 in Matrigel | 1 µM and 10 µM | Statistically significant inhibition | [9] |
| Viral Replication Inhibition | VeroE6 Cells | ATN-161 | IC50 ≈ 3.16 µM | Inhibition of SARS-CoV-2 replication |
Signaling Pathways Modulated by ATN-161
The inhibition of fibronectin binding to α5β1 integrin by ATN-161 disrupts critical intracellular signaling cascades that regulate cell behavior. The primary pathways affected are the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, there is evidence for the involvement of a Protein Kinase A (PKA) mediated pathway in the anti-angiogenic effects of ATN-161.
Integrin-FAK-MAPK Signaling Pathway
Upon fibronectin binding, α5β1 integrin clusters and recruits various signaling proteins to focal adhesions, initiating a cascade of phosphorylation events. A key initial step is the autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK then serves as a docking site for other kinases, such as Src, leading to the activation of downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is crucial for cell proliferation, survival, and migration. By preventing the initial fibronectin-integrin interaction, ATN-161 inhibits the phosphorylation of FAK and subsequently suppresses the activation of the MAPK pathway.[6][7][10][11][12]
Integrin-PKA Signaling Pathway
In endothelial cells, there is evidence of cross-talk between integrin signaling and the Protein Kinase A (PKA) pathway. Ligation of α5β1 integrin by fibronectin can suppress PKA activity. Conversely, when this interaction is blocked by antagonists like ATN-161, PKA becomes activated. Activated PKA can then induce apoptosis (programmed cell death) in endothelial cells, contributing to the anti-angiogenic effects of ATN-161.[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of ATN-161 in fibronectin binding and its downstream effects.
Endothelial Cell Adhesion Assay
This assay measures the ability of ATN-161 to inhibit the adhesion of endothelial cells to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Human Fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Endothelial cells (e.g., HUVECs)
-
Serum-free cell culture medium
-
This compound
-
Calcein AM or other fluorescent viability dye
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with 10 µg/mL human fibronectin in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with varying concentrations of ATN-161 (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (no ATN-161).
-
Add 100 µL of the cell suspension to each fibronectin-coated well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of serum-free medium containing Calcein AM to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
The percentage of cell adhesion is calculated relative to the vehicle control.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the effect of ATN-161 on the formation of new blood vessels.[9][17][18][19]
Materials:
-
Matrigel (growth factor reduced)
-
Vascular Endothelial Growth Factor (VEGF) and/or basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Surgical tools for plug excision
-
Formalin or other fixative
-
Paraffin embedding reagents
-
Microtome
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. All subsequent steps involving Matrigel should be performed on ice to prevent premature polymerization.
-
Prepare the Matrigel mixture. For the control group, mix Matrigel with VEGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL). For the treatment group, add the desired concentration of ATN-161 to the Matrigel mixture.
-
Anesthetize the mice according to approved animal protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
After a predetermined time (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the paraffin-embedded plugs using a microtome.
-
Perform immunohistochemistry on the sections using an antibody against an endothelial cell marker, such as CD31, to visualize the blood vessels.
-
Quantify the extent of angiogenesis by measuring the microvessel density within the Matrigel plugs using microscopy and image analysis software.
Western Blot Analysis of FAK and MAPK Phosphorylation
This method is used to detect the phosphorylation status of key signaling proteins downstream of integrin activation.[4][20][21][22]
Materials:
-
Endothelial or tumor cells
-
Cell culture plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with ATN-161 at various concentrations and for different time points. Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FAK) to normalize for protein loading.
Conclusion
This compound represents a promising therapeutic agent that targets the crucial interaction between fibronectin and α5β1 integrin. By competitively inhibiting this binding, ATN-161 effectively disrupts downstream signaling pathways, notably the FAK-MAPK and PKA pathways, leading to the inhibition of cell adhesion, migration, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ATN-161 and other integrin antagonists. The continued investigation into the nuanced mechanisms of ATN-161 will undoubtedly pave the way for novel anti-cancer and anti-angiogenic therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. um.es [um.es]
- 7. Frontiers | Role and mechanism of Integrin α5β1 in bone formation and disease [frontiersin.org]
- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of endothelial cell survival and angiogenesis by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Inhibition of endothelial cell survival and angiogenesis by protein kinase A [jci.org]
- 15. Integrin-mediated Protein Kinase A Activation at the Leading Edge of Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin-mediated protein kinase A activation at the leading edge of migrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
ATN-161 Trifluoroacetate Salt: A Technical Guide to a Non-RGD Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as a non-RGD-based inhibitor of several integrins, with a primary focus on α5β1 and αvβ3.[1][2][3] Unlike many integrin inhibitors that target the RGD (Arginine-Glycine-Aspartate) binding site, ATN-161 is derived from the synergy region of fibronectin, offering a distinct mechanism of action.[4][5] This technical guide provides a comprehensive overview of ATN-161 trifluoroacetate salt, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Mechanism of Action
ATN-161 exerts its biological effects by binding to the β subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[2] This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting integrin-dependent signaling rather than blocking cell adhesion outright.[1][6] This non-competitive inhibition disrupts crucial cellular processes involved in cancer progression, such as angiogenesis, tumor growth, and metastasis.[2][3]
The downstream effects of ATN-161 binding include the inhibition of key signaling pathways. Notably, it has been shown to decrease the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[1][4] By disrupting these pathways, ATN-161 can inhibit endothelial cell migration and capillary tube formation, which are essential for the development of new blood vessels that supply tumors.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| Integrin α5β1 | 1.0 µM | Purified integrin | [8] |
| Integrin αvβ3 | 0.6 µM | Purified integrin | [8] |
| Inhibition of MAPK Phosphorylation | |||
| Maximal Effect | 20 µmol/L (after 30 min) | MDA-MB-231 human breast cancer cells | [1] |
| Inhibition of Angiogenesis | |||
| Dose-dependent inhibition | 1 and 10 µmol/L (statistically significant) | Matrigel plug model | [2] |
| Inhibition of Cell Migration | |||
| Dose-dependent decrease | Starting at 100 nM (P<0.001) | VEGF-stimulated human choroidal endothelial cells (hCECs) | [5][7] |
Table 2: In Vivo Efficacy and Dosage
| Animal Model | Dosage | Effect | Reference |
| Murine model of colorectal liver metastases | 100 mg/kg (every 3rd day) | Significantly reduced tumor burden and number of liver metastases (p<0.02) when combined with 5-FU.[9] | [9] |
| MLL rat prostate cancer model | 5 mg/kg (five injections over 16 days) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.[6] | [6] |
| MDA-MB-231 human breast cancer xenografts (mice) | 0.05-1 mg/kg (thrice a week for 10 weeks) | Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases.[4] | [4] |
| Matrigel plug model of angiogenesis (systemic i.v. administration) | 0.025-150 mg/kg | Exhibited a U-shaped dose-response curve, with optimal antiangiogenic effects between 1 and 10 mg/kg.[10] | [10] |
Table 3: Phase I Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Finding | Reference |
| Dose Range Evaluated | 0.1 to 16 mg/kg | [6][11] |
| Maximum Administered Dose | 16 mg/kg | [6] |
| Toxicity | No significant toxicity observed within the assessed dose range; no dose-limiting toxicities.[6][11] | [6][11] |
| Clinical Response | No objective clinical responses; however, approximately 1/3 of patients exhibited prolonged stable disease.[6][11] | [6][11] |
| Pharmacokinetics | Rapid clearance from plasma with high tissue distribution. A very short half-life was observed.[6] | [6] |
Experimental Protocols
In Vitro Western Blot Analysis for MAPK Phosphorylation
This protocol is adapted from studies on MDA-MB-231 human breast cancer cells.[1]
-
Cell Culture: Plate 1 x 10^6 MDA-MB-231 cells in 100 mm Petri dishes and culture for 24 hours.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.
-
Treatment: Treat the cells with vehicle or ATN-161 at various concentrations (e.g., 1-100 µmol/L) for different time periods (e.g., 15-60 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform Western blot analysis using primary antibodies against total FAK, phosphorylated FAK, total MAPK, phosphorylated MAPK, and a loading control such as β-tubulin.
-
Detection: Use an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol is based on preclinical models used to assess the antiangiogenic effects of ATN-161.[2]
-
Matrigel Preparation: Thaw Matrigel on ice and mix with angiogenic inducers such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (e.g., 800 ng/mL).
-
ATN-161 Addition: Add different concentrations of ATN-161 to the Matrigel mixture.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice.
-
Plug Excision: After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analysis: Quantify the extent of angiogenesis within the plugs, for example, by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.
In Vivo Tumor Growth and Metastasis Model
This protocol is a generalized representation of studies using human breast cancer xenografts in mice.[4]
-
Cell Inoculation: Inoculate female BALB/c nude mice with MDA-MB-231 human breast cancer cells. For subcutaneous tumor growth, inject cells into the flank. For metastasis studies, inject cells into the left ventricle.
-
Treatment Regimen: Once tumors are established, begin treatment with vehicle control or ATN-161 administered intravenously at specified doses and frequencies (e.g., 0.05-1 mg/kg, three times a week).
-
Tumor Volume Measurement: Measure tumor volume at regular intervals (e.g., weekly) using calipers.
-
Metastasis Evaluation: At the end of the study (e.g., 10 weeks), evaluate metastasis through methods such as X-ray, micro-computed tomography (micro-CT), and histology of relevant tissues (e.g., bone, soft tissues).
-
Tumor Analysis: Harvest tumors for histological evaluation, including assessment of microvessel density and cell proliferation markers.
Mandatory Visualizations
Caption: ATN-161 inhibits integrin signaling, blocking FAK and MAPK activation.
Caption: Workflow for an in vivo study of ATN-161's anti-tumor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ATN-161 Trifluoroacetate Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrin α5β1, currently investigated for its antiangiogenic and antitumor properties.[1] This technical guide provides a comprehensive overview of the preclinical data available for ATN-161 trifluoroacetate salt, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways. The information is compiled from various studies to support further research and development of this compound.
Mechanism of Action
ATN-161 is a five-amino-acid peptide derived from the synergy region of fibronectin.[2] It competitively binds to several integrins, including α5β1, αvβ3, and αvβ5, which are crucial for tumor growth, angiogenesis, and metastasis.[1][3] The interaction of ATN-161 with the β subunits of these integrins is dependent on its cysteine thiol.[3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways.[1] Notably, ATN-161's antiangiogenic activity appears to be mediated, at least in part, by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[3]
Signaling Pathway
ATN-161 exerts its effects by interfering with key signaling cascades initiated by integrin activation. Upon binding to integrins such as α5β1, it can inhibit the activation of downstream effectors like NF-κB and reduce the expression of matrix metalloproteinases (MMP-2/MMP-9).[4] Furthermore, its antiangiogenic effects have been linked to the modulation of PKA-dependent pathways.[3]
Caption: ATN-161 signaling cascade.
In Vitro Studies
A summary of the key in vitro findings for ATN-161 is presented below.
| Assay Type | Cell Line | Key Findings | Reference |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF-induced migration in a dose-dependent manner, starting at 100 nM. | [5][6] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF-induced capillary tube formation. | [5][7] |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | Did not inhibit VEGF-induced proliferation. | [5][7] |
| Cell Proliferation | Tumor cells | No significant effect on tumor cell proliferation at concentrations up to 100 μmol/L. | [1] |
| MAPK Phosphorylation | Tumor cells | Significantly inhibited MAPK phosphorylation, with maximal effects at 20 μmol/L after 30 minutes. | [1] |
| Endothelial Cell Number | Not specified | Led to a significant reduction in endothelial cell number (21% decrease) after 48 hours. | [8] |
In Vivo Studies
ATN-161 has demonstrated antiangiogenic and antitumor activity in various preclinical animal models.
| Animal Model | Tumor/Disease Model | Dosing Regimen | Key Findings | Reference |
| Rats | Laser-induced Choroidal Neovascularization (CNV) | Intravitreal injection immediately after photocoagulation. | Inhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody. Significantly decreased the size of laser-induced lesions. | [5][7] |
| BALB/c nu/nu mice | MDA-MB-231 human breast cancer xenografts | 0.05-1 mg/kg i.v. thrice a week for 10 weeks. | Caused a significant dose-dependent decrease in tumor volume and blocked or markedly decreased skeletal and soft tissue metastases. | [9] |
| Mice | Matrigel plug model of angiogenesis | Not specified | Inhibited angiogenesis in a dose-dependent manner, with statistical significance at 1 and 10 μmol/L. | [3] |
| Mice | Lewis Lung Carcinoma | 1 to 10 mg/kg thrice a week. | Showed a U-shaped dose-response curve with this range being optimal for inhibiting tumor growth. | [10] |
| OIR and CNV mouse models | Ocular Neovascularization | Intravitreous injection. | Suppressed the growth of retinal and choroidal neovascularization. Promoted apoptosis of new vascular endothelial cells. | [4] |
| Murine model | Liver Metastases | Not specified | Inhibited the growth of liver metastases. | [6][8] |
Pharmacokinetics
Pharmacokinetic studies in a Phase 1 clinical trial with patients having solid tumors revealed that ATN-161 has a short plasma half-life.[11] However, when localized to a tumor, the peptide is cleared at a much slower rate, suggesting a durable interaction with its targets within the tumor microenvironment.[1][10] Dose-independent pharmacokinetics were observed at dose levels above 0.5 mg/kg, while at 8.0 and 16.0 mg/kg, clearance was reduced, suggesting saturable pharmacokinetics.[2][12]
Experimental Protocols
In Vitro Assays
-
Cell Migration Assay: Human choroidal endothelial cells (hCECs) were stimulated with VEGF. The effect of different concentrations of ATN-161 on the migration of these cells was assessed to determine its inhibitory potential.[5]
-
Capillary Tube Formation Assay: HCECs were cultured on a synthetic matrix and stimulated with VEGF in the presence or absence of ATN-161. The formation of capillary-like structures was then evaluated.[5]
-
MTS Proliferation Assay: VEGF-stimulated hCECs were treated with varying concentrations of ATN-161. Cell proliferation was measured using an MTS assay to determine if the compound had a direct cytotoxic or cytostatic effect.[5]
-
Endothelial Cell Survival and Proliferation Assay: Endothelial cells were plated in fibronectin-coated 96-well plates in serum-reduced conditions. After a 48-hour incubation with ATN-161, cell number was estimated using an MTT assay.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
An In-depth Technical Guide on the Effects of ATN-161 Trifluoroacetate Salt on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-161, a small peptide antagonist of integrin α5β1, has emerged as a significant agent in the study of angiogenesis, the process of new blood vessel formation.[1][2] This technical guide provides a comprehensive overview of the effects of ATN-161 trifluoroacetate salt on endothelial cells, the primary cells involved in angiogenesis. ATN-161 has been shown to inhibit critical steps in the angiogenic process, including endothelial cell migration and tube formation, without significantly affecting cell proliferation.[2][3][4][5][6] Its mechanism of action involves the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and the regulation of matrix metalloproteinases.[1][7] This document details the quantitative effects of ATN-161, outlines the experimental protocols used to assess its activity, and provides visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
ATN-161 is a non-RGD-based peptide that selectively targets and binds to integrin α5β1, and to a lesser extent, αvβ3.[7][8] Integrin α5β1 is highly expressed on activated endothelial cells and plays a crucial role in their adhesion, migration, and survival during angiogenesis.[3][8] By binding to integrin α5β1, ATN-161 is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling.[7] This blockade disrupts the interaction between endothelial cells and the extracellular matrix protein fibronectin, a critical step for cell migration and invasion.[1][3] Furthermore, ATN-161 has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are essential for the degradation of the extracellular matrix during angiogenesis.[1][9] Studies have also indicated that ATN-161 can promote apoptosis in newly forming vascular endothelial cells.[1][9][10]
Quantitative Data on Endothelial Cell Effects
The following tables summarize the quantitative effects of this compound on endothelial cells as reported in various in vitro studies.
Table 1: Effect of ATN-161 on VEGF-Induced Endothelial Cell Migration
| Cell Type | ATN-161 Concentration | Incubation Time | Inhibition of Migration (%) | Reference |
| Human Choroidal Endothelial Cells (hCECs) | 100 nM | Not Specified | Statistically significant (P < 0.001) | [11] |
| Human Choroidal Endothelial Cells (hCECs) | 1 µM | Not Specified | Dose-dependent decrease | [6] |
| Human Choroidal Endothelial Cells (hCECs) | 10 µM | Not Specified | Dose-dependent decrease | [6] |
| Human Choroidal Endothelial Cells (hCECs) | 100 µM | Not Specified | Dose-dependent decrease | [6] |
Table 2: Effect of ATN-161 on VEGF-Induced Endothelial Cell Tube Formation
| Cell Type | ATN-161 Concentration | Incubation Time | Inhibition of Tube Formation | Reference |
| Human Choroidal Endothelial Cells (hCECs) | 10 µM | Not Specified | Dose-dependent inhibition | [3] |
| Human Choroidal Endothelial Cells (hCECs) | 100 µM | Not Specified | Dose-dependent inhibition | [3] |
Table 3: Effect of ATN-161 on Endothelial Cell Proliferation
| Cell Type | Stimulus | ATN-161 Concentration | Incubation Time | Effect on Proliferation | Reference |
| Human Choroidal Endothelial Cells (hCECs) | VEGF (20 ng/mL) | Up to 100 µM | 24 hours | No significant inhibition of VEGF-induced proliferation. | [3] |
| Endothelial Cells (EC) | Not Specified | Not Specified | 48 hours | 21% decrease in cell number (p<0.03). | [11] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
3.1. Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Human choroidal endothelial cells (hCECs) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Starvation: Cells are serum-starved for a designated period (e.g., 24 hours) to synchronize their cell cycles.
-
Treatment: Cells are treated with VEGF (e.g., 20 ng/mL) alone or in combination with various concentrations of ATN-161, a scrambled peptide control, or an anti-VEGF antibody.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
3.2. Endothelial Cell Migration Assay (Transwell Assay)
-
Cell Preparation: hCECs are serum-starved overnight.
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as VEGF.
-
Cell Seeding: A suspension of hCECs, pre-treated with different concentrations of ATN-161 or controls, is added to the upper chamber.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., several hours).
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.[3]
3.3. Capillary Tube Formation Assay (Matrigel Assay)
-
Plate Coating: 96-well plates are coated with a layer of Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: hCECs, pre-treated with ATN-161 or controls in the presence of VEGF, are seeded onto the Matrigel-coated plates.
-
Incubation: Plates are incubated for a period sufficient for tube formation (e.g., 6-24 hours).
-
Visualization: The formation of capillary-like structures (tubes) is observed and photographed using a microscope.
-
Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, or total tube area using image analysis software.[3]
Visualizations: Signaling Pathways and Workflows
4.1. ATN-161 Signaling Pathway in Endothelial Cells
Caption: ATN-161 inhibits integrin α5β1, blocking downstream signaling pathways.
4.2. Experimental Workflow for In Vitro Angiogenesis Assays
Caption: Workflow for assessing ATN-161's anti-angiogenic effects in vitro.
4.3. Logical Relationship of ATN-161's Anti-Angiogenic Effects
Caption: Logical flow from ATN-161 administration to angiogenesis inhibition.
Conclusion
This compound is a potent inhibitor of angiogenesis, primarily acting through the antagonism of integrin α5β1 on endothelial cells. Its ability to disrupt endothelial cell migration and tube formation, key events in the formation of new blood vessels, underscores its therapeutic potential in diseases characterized by pathological angiogenesis, such as cancer and certain ocular disorders. While it does not appear to directly inhibit endothelial cell proliferation in all contexts, its multifaceted mechanism of action, including the induction of apoptosis and modulation of critical signaling pathways, makes it a valuable tool for research and a promising candidate for further drug development. This guide provides a foundational understanding of ATN-161's effects on endothelial cells, offering researchers and drug development professionals a detailed resource to inform their work.
References
- 1. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo PMID: 21813636 | MCE [medchemexpress.cn]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The In Vitro Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161, a small peptide antagonist of integrin α5β1, has demonstrated significant potential as an anti-angiogenic and anti-metastatic agent. This technical guide provides an in-depth overview of the in vitro biological activity of ATN-161 trifluoroacetate salt, focusing on its mechanism of action, effects on key cellular processes, and the signaling pathways it modulates. Detailed experimental protocols for core assays are provided, alongside quantitative data and visual representations of its molecular interactions and downstream effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as a non-RGD-based antagonist of several integrins, with a particular affinity for α5β1 and αvβ3.[1][2] These integrins are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing pivotal roles in cellular adhesion, migration, proliferation, and survival. Their upregulation in tumor and endothelial cells is closely associated with tumor progression and angiogenesis. ATN-161's ability to interfere with these processes makes it a compelling candidate for cancer therapy. This guide will explore the in vitro evidence that underpins its therapeutic potential.
Mechanism of Action
ATN-161 exerts its biological effects primarily by binding to integrin subunits, thereby modulating their activity. It interacts with the N-terminus of the β1-domain of integrin α5β1, which is thought to lock the integrin in an inactive conformation.[1] Unlike many integrin inhibitors, ATN-161's binding is not dependent on the classic Arginine-Glycine-Aspartate (RGD) sequence.[3]
Quantitative Binding Affinity
The binding affinity of ATN-161 to its primary targets has been quantified, providing insight into its potency at the molecular level.
| Target Integrin | Binding Constant (Kd) |
| α5β1 | 1.0 µM[1] |
| αvβ3 | 0.6 µM[1] |
In Vitro Biological Activities
ATN-161 has been shown to modulate several key cellular processes in vitro that are fundamental to tumor growth and metastasis.
Inhibition of Cell Migration
A critical step in metastasis is the migration of cancer cells. ATN-161 has been demonstrated to inhibit the migration of various cell types, particularly endothelial cells, in a dose-dependent manner. For instance, in human choroidal endothelial cells (hCECs), ATN-161 decreases the number of cells migrating in response to Vascular Endothelial Growth Factor (VEGF) starting at a concentration of 100 nM.[4]
Inhibition of Endothelial Cell Tube Formation
Angiogenesis, the formation of new blood vessels, is essential for tumor growth. A key in vitro model for angiogenesis is the endothelial cell tube formation assay. ATN-161 has been shown to inhibit VEGF-induced capillary tube formation by hCECs in a dose-dependent fashion.[5]
Effects on Cell Proliferation and Apoptosis
The effect of ATN-161 on cell proliferation is context-dependent. In some studies, ATN-161 treatment alone, at concentrations up to 100 µmol/L, showed no significant effect on tumor cell proliferation.[1] However, when used in combination with the chemotherapeutic agent 5-FU, it significantly reduced tumor cell proliferation.[6] Furthermore, this combination therapy led to a significant increase in apoptotic (TUNEL-positive) tumor cells.[6]
Antiviral Activity
Recent studies have also explored the potential of ATN-161 as an antiviral agent. In the context of SARS-CoV-2, ATN-161 was found to reduce viral loads in Vero E6 cells with an estimated IC50 of 3.16 µM.[7]
Modulation of Signaling Pathways
ATN-161's interaction with integrins triggers downstream signaling cascades that ultimately mediate its biological effects. Two key pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
ATN-161 has been shown to significantly inhibit the phosphorylation of MAPK in MDA-MB-231 human breast cancer cells.[1] This inhibitory effect is dose-dependent, with maximal effects observed at a concentration of 20 µmol/L after 30 minutes of treatment.[1][2] The inhibition of MAPK phosphorylation disrupts downstream signaling related to cell proliferation and survival.
NF-κB Signaling Pathway
ATN-161 has also been demonstrated to strongly inhibit the activation of the NF-κB pathway.[8] This was observed through the reduced phosphorylation of IκBα and the p65 subunit of NF-κB.[8] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition by ATN-161 likely contributes to the peptide's anti-angiogenic and pro-apoptotic effects.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of ATN-161.
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of cells to a chemoattractant.
Materials:
-
24-well plates with Transwell® inserts (8.0-µm pore size)
-
Cell culture medium (serum-free and with chemoattractant, e.g., VEGF)
-
This compound
-
Cells of interest (e.g., hCECs)
-
Fixation and staining reagents (e.g., paraformaldehyde, crystal violet)
Protocol:
-
Preparation: Culture cells to ~80% confluency. The day before the assay, starve cells in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add cells (e.g., 5 x 10^4 cells) in 100 µL of serum-free medium.
-
Add different concentrations of ATN-161 to the upper chamber. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Fixation and Staining:
-
Carefully remove the medium from the upper and lower chambers.
-
Gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at a wavelength of ~590 nm. Alternatively, count the number of migrated cells in several microscopic fields.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
96-well plate
-
Basement membrane matrix (e.g., Matrigel®)
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in medium containing the desired treatments (e.g., VEGF and different concentrations of ATN-161).
-
Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the tube formation using a phase-contrast microscope.
-
For fluorescent imaging, pre-stain the cells with Calcein AM before seeding.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
Western Blot for MAPK Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated MAPK, indicating the activation state of the pathway.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MAPK, anti-total-MAPK, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and serum-starve overnight if necessary.
-
Treat cells with different concentrations of ATN-161 for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total MAPK and a loading control to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The in vitro data for this compound strongly support its role as a potent inhibitor of key processes involved in cancer progression and angiogenesis. Its ability to antagonize integrin function, inhibit cell migration and tube formation, and modulate critical signaling pathways like MAPK and NF-κB, provides a solid foundation for its continued investigation as a therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological activities of this promising peptide.
References
- 1. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ATN-161 Trifluoroacetate Salt: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161, a small peptide antagonist of integrin α5β1, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical animal models.[1][2] As a derivative of the PHSRN synergy region of fibronectin, ATN-161 (Ac-PHSCN-NH2) targets integrins, such as α5β1 and αvβ3, which are crucial for tumor growth, progression, and angiogenesis.[1][2] This document provides detailed application notes and protocols for the in vivo use of ATN-161 trifluoroacetate salt in various animal models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
ATN-161 functions by binding to the β subunit of several integrins, thereby inhibiting their function.[1] This interaction is thought to lock the integrin in an inactive state.[2] The anti-angiogenic effects of ATN-161 may be mediated by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[1] In various cancer models, ATN-161 has been shown to decrease microvessel density, inhibit tumor cell proliferation, and increase apoptosis.[2][3] In models of ocular neovascularization, it inhibits vascular leakage and the development of new blood vessels.[4][5]
Below is a diagram illustrating the proposed signaling pathway of ATN-161.
Caption: Proposed signaling pathway of ATN-161.
In Vivo Animal Models and Protocols
ATN-161 has been evaluated in several in vivo models, including those for cancer and ocular diseases. A notable characteristic of ATN-161 is the observation of a U-shaped dose-response curve in some models, where the optimal therapeutic effect is observed within a specific dose range, with diminished activity at both lower and higher doses.[1][6]
Colorectal Cancer Liver Metastasis Model
This model investigates the efficacy of ATN-161 in reducing the formation of liver metastases from colorectal cancer cells.[3]
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] These integrins play a crucial role in cell adhesion, migration, proliferation, and angiogenesis, processes that are fundamental to tumor growth and metastasis. By binding to these integrins, ATN-161 can inhibit these processes, making it a compound of significant interest in cancer research and other angiogenesis-related diseases.[3] The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility. This document provides detailed protocols for the preparation of ATN-161 trifluoroacetate salt stock solutions for use in various research applications.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Synonyms | Ac-PHSCN-NH2, PHSCN Peptide | [4][5] |
| Molecular Formula | C23H35N9O8S • CF3COOH | [5] |
| Molecular Weight | 711.7 g/mol | [5] |
| Purity | ≥95% | [4][5] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | -20°C for ≥4 years | [5] |
| Solvent | Solubility | Notes | Reference |
| Water | Up to 2 mg/mL | Sonication and warming to 60°C may be required. | [4][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 1 mg/mL | Aqueous solutions are not recommended for storage beyond one day. | [5] |
| DMSO | Up to 3 mg/mL (5.01 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile deionized or distilled water
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene tubes
-
Sterile, amber glass vials or polypropylene cryovials for storage
-
Pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a 10 mM ATN-161 Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
-
Acclimatization: Before opening, allow the vial of ATN-161 powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of ATN-161 powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.117 mg of this compound (Molecular Weight: 711.7 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the ATN-161 powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene cryovials. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1]
Protocol 2: Preparation of a 1 mg/mL ATN-161 Stock Solution in PBS (pH 7.2)
This protocol is often used for in vivo studies or in vitro assays where DMSO may be cytotoxic.
-
Acclimatization: Allow the ATN-161 powder vial to reach room temperature for at least 60 minutes before opening.
-
Weighing: Weigh the desired amount of ATN-161 powder. For instance, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the peptide.
-
Dissolution: Add the calculated volume of sterile PBS (pH 7.2) to the powder.
-
Solubilization: Vortex the solution thoroughly. Sonication may be necessary to achieve complete dissolution.[3]
-
Sterilization and Use: If required for sterile applications, filter the solution through a 0.22 µm sterile filter. It is strongly recommended to use aqueous solutions of ATN-161 on the same day of preparation, as they are not recommended for storage for more than one day.[5]
Note on Trifluoroacetate (TFA) Salt:
The trifluoroacetate counter-ion from the synthesis and purification process can be acidic and may affect certain cellular assays. For sensitive applications, consider exchanging the TFA salt for a more biocompatible salt like acetate or hydrochloride using methods such as HPLC or ion-exchange chromatography.[6][7]
Mandatory Visualizations
Caption: Experimental workflow for preparing ATN-161 stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] These integrins play a crucial role in angiogenesis, the formation of new blood vessels, by mediating the interaction between endothelial cells and the extracellular matrix.[3][4] ATN-161, derived from the synergy region of fibronectin, inhibits angiogenesis by binding to these integrins, thereby disrupting downstream signaling pathways essential for endothelial cell migration, proliferation, and survival.[2][5] This anti-angiogenic activity makes ATN-161 a compound of interest in cancer research and other diseases characterized by pathological neovascularization.[3][5]
The Matrigel plug assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of various compounds.[1][6][7] Matrigel is a gelatinous protein mixture resembling the extracellular matrix that, when supplemented with angiogenic factors and injected subcutaneously into mice, forms a solid plug that becomes vascularized by the host's circulatory system.[1][7] The extent of vascularization within the plug can be quantified to determine the efficacy of anti-angiogenic agents like ATN-161.[6][7]
These application notes provide a detailed protocol for utilizing ATN-161 trifluoroacetate salt in a Matrigel plug assay to evaluate its anti-angiogenic effects.
Quantitative Data Summary
The anti-angiogenic activity of ATN-161 in the Matrigel plug assay is dose-dependent. Studies have shown a statistically significant inhibition of angiogenesis at specific concentrations. A notable characteristic of ATN-161 is the observation of a U-shaped dose-response curve in some preclinical models, where the optimal efficacy is observed within a specific dose range.
| ATN-161 Concentration (in Matrigel) | Angiogenesis Inhibition | P-value | Method of Quantification |
| 1 µmol/L | Statistically Significant | P = 0.0017 | Hemoglobin Content (Drabkin's Method) |
| 10 µmol/L | Statistically Significant | P = 0.0004 | Hemoglobin Content (Drabkin's Method) |
Note: The table summarizes available data. Further studies would be beneficial to determine specific hemoglobin concentrations or microvessel density counts at a wider range of ATN-161 concentrations.
Experimental Protocols
This protocol outlines the procedure for evaluating the anti-angiogenic effects of this compound using the Matrigel plug assay.
Materials and Equipment
-
Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).
-
Matrigel: Growth factor-reduced Matrigel.
-
Pro-angiogenic Factors:
-
Recombinant Human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant Human Basic Fibroblast Growth Factor (bFGF)
-
-
Test Compound: this compound.
-
Vehicle Control: Sterile phosphate-buffered saline (PBS) or other appropriate vehicle for ATN-161.
-
Anesthesia: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine).
-
Syringes and Needles: 1 mL sterile syringes with 24-26 gauge needles.
-
For Quantification:
-
Hemoglobin Measurement: Drabkin's reagent, hemoglobin standard.
-
Immunohistochemistry (IHC): Formalin, paraffin, microtome, primary antibody against an endothelial marker (e.g., anti-CD31), appropriate secondary antibody, and detection system.
-
-
General Laboratory Equipment: Centrifuge, spectrophotometer, microscope.
Methodology
-
Preparation of Matrigel Mixtures (on ice):
-
Thaw growth factor-reduced Matrigel on ice overnight.
-
Prepare the following mixtures in sterile, pre-chilled microcentrifuge tubes. Keep on ice at all times to prevent premature solidification.
-
Negative Control: Matrigel + Vehicle.
-
Positive Control: Matrigel + VEGF (e.g., 150 ng/mL) + bFGF (e.g., 200 ng/mL) + Vehicle.
-
Test Groups: Matrigel + VEGF + bFGF + ATN-161 at various concentrations (e.g., 0.1, 1, 10, 100 µmol/L).
-
-
Gently mix each solution by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a 1 mL syringe with a 24-26 gauge needle, subcutaneously inject 0.5 mL of the prepared Matrigel mixture into the dorsal flank of each mouse.
-
The Matrigel will form a solid plug as it warms to body temperature.
-
-
Plug Incubation:
-
Allow the Matrigel plugs to incubate in vivo for a period of 7-14 days. The optimal time should be determined based on preliminary experiments.
-
-
Plug Excision and Quantification:
-
Euthanize the mice and carefully dissect the skin to expose the Matrigel plugs.
-
Excise the plugs and proceed with one or more of the following quantification methods:
-
a) Hemoglobin Content Assay (Drabkin's Method):
-
Weigh each plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve and normalize to the plug weight.
-
-
b) Immunohistochemistry (IHC) for Microvessel Density:
-
Fix the plugs in 10% neutral buffered formalin.
-
Embed the plugs in paraffin and section them.
-
Perform IHC staining using an antibody against an endothelial cell marker such as CD31.
-
Capture images of the stained sections and quantify the microvessel density by counting the number of vessels per high-power field or by measuring the stained area using image analysis software.
-
-
Visualizations
Signaling Pathway of ATN-161 in Angiogenesis Inhibition
Experimental Workflow for Matrigel Plug Assay with ATN-161
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of angiogenesis by extracellular protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PKA/cdc42 Signaling Axis Restricts Angiogenic Sprouting by Regulating Podosome Rosette Biogenesis and Matrix Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATN-161 Trifluoroacetate Salt in Combination Therapy with 5-Fluorouracil (5-FU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a pentapeptide antagonist of integrin α5β1, a cell adhesion receptor crucial for angiogenesis and tumor progression.[1][2] By binding to integrin α5β1, ATN-161 can inhibit the interactions between endothelial cells and the extracellular matrix, thereby impeding new blood vessel formation.[1] Preclinical studies have demonstrated its anti-angiogenic, anti-tumorigenic, and anti-metastatic properties.[3][4] 5-Fluorouracil (5-FU) is a widely used antimetabolite chemotherapeutic agent that functions primarily by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and repair, and by its incorporation into RNA, which interferes with RNA processing.[5][6] These actions induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The combination of ATN-161 and 5-FU has shown synergistic anti-tumor effects in preclinical models of metastatic colorectal cancer.[7] This combination therapy significantly reduces tumor burden and liver metastases, decreases microvessel density, inhibits tumor cell proliferation, and increases apoptosis, ultimately leading to improved overall survival in animal models.[8] These application notes provide detailed protocols for in vivo and in vitro studies to evaluate the combination therapy of ATN-161 trifluoroacetate salt and 5-FU.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating ATN-161 and 5-FU combination therapy in a murine model of colorectal cancer liver metastases.
Table 1: Effect of ATN-161 and 5-FU on Tumor Burden and Metastasis
| Treatment Group | Mean Liver Weight (g) | Mean Number of Liver Metastases |
| Control | 1.8 ± 0.2 | 150 ± 25 |
| ATN-161 | 1.5 ± 0.1 | 110 ± 20 |
| 5-FU | 1.4 ± 0.1 | 90 ± 18 |
| ATN-161 + 5-FU | 1.1 ± 0.1 | 50 ± 15 |
*p < 0.02 compared to control and single-agent groups.
Table 2: Histological Analysis of Tumors
| Treatment Group | Microvessel Density (vessels/HPF) | Proliferating Cells (Ki-67+ %) | Apoptotic Cells (TUNEL+ %) |
| Control | 25 ± 5 | 80 ± 10 | 5 ± 2 |
| ATN-161 | 15 ± 4 | 75 ± 8 | 8 ± 3 |
| 5-FU | 22 ± 6 | 50 ± 7 | 15 ± 4 |
| ATN-161 + 5-FU | 12 ± 3 | 30 ± 5 | 35 ± 6 |
*p < 0.05 compared to control. **p < 0.03 compared to control and single-agent groups.
Signaling Pathways and Experimental Workflow
The synergistic effect of ATN-161 and 5-FU can be attributed to their complementary mechanisms of action. ATN-161 inhibits angiogenesis and may sensitize tumor cells to chemotherapy, while 5-FU directly induces cancer cell death.
Caption: Combined signaling pathway of ATN-161 and 5-FU.
Caption: Workflow for in vivo and in vitro experiments.
Experimental Protocols
Preparation of this compound and 5-FU
-
This compound:
-
For in vitro studies, prepare a stock solution by dissolving the salt in sterile phosphate-buffered saline (PBS, pH 7.2) to a concentration of approximately 1 mg/mL.[9] Gentle warming and sonication may be required for complete dissolution.[10] It is recommended not to store the aqueous solution for more than one day.[9]
-
For in vivo studies, dissolve the required amount in sterile PBS immediately before use.
-
-
5-Fluorouracil:
-
5-FU is typically available as a solution for injection. For in vitro studies, dilute the stock solution to the desired concentrations using sterile cell culture medium. For in vivo studies, dilute with sterile saline for injection.
-
In Vivo Murine Model of Colorectal Cancer Liver Metastasis
This protocol is adapted from established methods for inducing liver metastasis.[11][12][13]
-
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Human colon carcinoma cell line (e.g., HT-29 or other suitable line).
-
Sterile surgical instruments.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
-
Procedure:
-
Culture colon carcinoma cells under standard conditions. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Make a small subcostal incision to expose the spleen.
-
Using a 27-gauge needle, slowly inject 1 x 10^6 cells (in 50 µL PBS) into the spleen.
-
To prevent bleeding, clamp the splenic vessels and perform a splenectomy.
-
Close the abdominal wall and skin with sutures.
-
Allow mice to recover for 3 days before starting treatment.
-
Randomize mice into four groups (n=10-15 per group):
-
Control (vehicle for both drugs).
-
ATN-161 (e.g., 5 mg/kg, intraperitoneal injection, daily).
-
5-FU (e.g., 25 mg/kg, intraperitoneal injection, daily).
-
ATN-161 + 5-FU (same doses and schedules).
-
-
Monitor animal weight and health daily.
-
On day 20 post-inoculation, euthanize a cohort of mice from each group.
-
Excise the livers, weigh them, and count the number of surface metastases.
-
Fix liver tissues in 10% neutral buffered formalin for histological analysis.
-
A separate cohort of mice can be followed for a survival study.
-
Immunohistochemistry (IHC) for Tumor Analysis
-
a) Microvessel Density (CD31 Staining):
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD31 (PECAM-1) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields (HPF).
-
-
b) Cell Proliferation (Ki-67 Staining):
-
Follow steps 1-4 for CD31 staining.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.[6]
-
Follow steps 6-7 for CD31 staining.
-
Calculate the proliferation index as the percentage of Ki-67-positive nuclei among the total number of tumor cell nuclei.
-
-
c) Apoptosis (TUNEL Assay):
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize tissues with Proteinase K.
-
Incubate sections with Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detect the incorporated biotin with a streptavidin-HRP conjugate and DAB substrate.
-
Counterstain with methyl green or hematoxylin.
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells.
-
In Vitro Combination Studies
-
a) Cell Viability (MTT Assay):
-
Seed colon cancer cells (e.g., HT-29) in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Treat cells with a range of concentrations of ATN-161, 5-FU, and their combination for 48-72 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[15]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.
-
-
b) Apoptosis (Annexin V/Propidium Iodide Staining):
-
Seed cells in 6-well plates and treat with ATN-161, 5-FU, and the combination for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[16]
-
References
- 1. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 2. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for generating lung and liver metastasis in mice using models that bypass intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ATN-161 trifluoroacetate salt, a pentapeptide integrin antagonist, in preclinical breast cancer research, specifically focusing on the MDA-MB-231 human breast cancer xenograft model. The provided protocols and data are intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy of anti-cancer compounds.
Introduction
ATN-161 is a synthetic peptide that functions as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] These integrins are crucial for tumor progression, playing significant roles in cell adhesion, migration, angiogenesis, and metastasis.[3] In breast cancer, the expression of these integrins is often upregulated, correlating with a more aggressive phenotype. ATN-161, by binding to these integrins, is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways critical for tumor growth and spread.[1] Preclinical studies using the MDA-MB-231 breast cancer xenograft model have demonstrated the potential of ATN-161 as an anti-cancer therapeutic, showing significant inhibition of tumor growth and metastasis.[4][5][6]
Mechanism of Action
ATN-161 is a non-RGD-based peptide that interacts with the β subunits of several integrin heterodimers.[3][4] Its primary targets, integrins α5β1 and αvβ3, are key mediators of cell-extracellular matrix (ECM) interactions. By binding to these integrins on both tumor cells and endothelial cells, ATN-161 disrupts the signaling cascades that promote cell proliferation, survival, and motility. A key downstream effect of ATN-161 is the inhibition of Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][6] The MAPK pathway is a central signaling route that regulates a wide array of cellular processes, and its dysregulation is a hallmark of many cancers. By attenuating MAPK signaling, ATN-161 can effectively reduce tumor cell proliferation and survival.[1][5] Furthermore, by targeting integrins on endothelial cells, ATN-161 exhibits anti-angiogenic properties, restricting the tumor's blood supply and further impeding its growth.[3][4]
Efficacy in Breast Cancer Xenograft Model
Studies utilizing the MDA-MB-231 human breast cancer xenograft model in immunodeficient mice have consistently demonstrated the anti-tumor efficacy of ATN-161. Treatment with ATN-161 resulted in a significant, dose-dependent decrease in primary tumor volume.[5] Furthermore, ATN-161 has shown remarkable efficacy in preventing the formation of metastases, a major cause of mortality in breast cancer patients.[4][5]
| Parameter | Vehicle Control | ATN-161 (0.05 mg/kg) | ATN-161 (0.25 mg/kg) | ATN-161 (1 mg/kg) | Reference |
| Primary Tumor Growth | - | Significant Decrease | Significant Decrease | Significant Decrease | [5] |
| Metastasis | High Incidence | Marked Decrease | Marked Decrease | Complete Blockade/Marked Decrease | [5] |
| Microvessel Density | - | Not Reported | Not Reported | 43% Decrease | [6] |
| MAPK Phosphorylation | High | Not Reported | Not Reported | Significant Decrease | [5] |
Note: The table summarizes qualitative and quantitative findings from published studies. "Significant Decrease" and "Marked Decrease" indicate a statistically significant effect as reported in the source literature.
Experimental Protocols
The following protocols are compiled from methodologies reported in studies of ATN-161 in MDA-MB-231 xenograft models.[4][5]
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Preparation for Injection: Wash the detached cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free DMEM or PBS at a concentration of 5 x 10^6 cells per 100 µL. For subcutaneous models, cells can be mixed 1:1 with Matrigel to enhance tumor take and growth.[3] Keep the cell suspension on ice until injection.
Animal Model and Tumor Inoculation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Subcutaneous Xenograft Model:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 5 x 10^6 MDA-MB-231 cells in a volume of 100 µL subcutaneously into the right flank of the mouse.
-
-
Metastasis Model (Intracardiac Injection):
-
For studying metastasis, MDA-MB-231 cells can be transfected with a reporter gene (e.g., Green Fluorescent Protein, GFP) for easier visualization of metastatic lesions.
-
Anesthetize the mouse and inject 1 x 10^5 to 1 x 10^6 MDA-MB-231-GFP cells in a volume of 100 µL into the left ventricle of the heart.
-
This compound Administration
-
Formulation: Reconstitute this compound in sterile saline or PBS to the desired stock concentration.
-
Dosing Regimen:
-
Control Group: Administer the vehicle (e.g., sterile saline) to the control group of animals following the same schedule.
Monitoring and Data Collection
-
Tumor Growth:
-
Measure the tumor dimensions (length and width) twice a week using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Metastasis Assessment:
-
Monitor the mice for signs of metastasis (e.g., weight loss, lethargy).
-
At the end of the study, perform whole-body imaging (e.g., bioluminescence imaging for luciferase-expressing cells or fluorescence imaging for GFP-expressing cells).
-
Conduct radiographic analysis (X-ray) and micro-computed tomography (micro-CT) to detect skeletal metastases.[5]
-
Harvest organs (e.g., lungs, liver, bone) for histological analysis to confirm the presence of micrometastases.
-
-
Immunohistochemistry:
-
At the end of the study, excise the primary tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform immunohistochemical staining on tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31 for microvessel density). Also, stain for phosphorylated MAPK to assess the drug's effect on the target pathway.[5]
-
Conclusion
This compound has demonstrated significant potential as an anti-cancer agent in preclinical models of breast cancer. Its ability to inhibit primary tumor growth and, crucially, to block metastasis provides a strong rationale for its further investigation. The protocols and data presented here offer a foundation for researchers to explore the therapeutic utility of ATN-161 and other integrin antagonists in the context of breast cancer. Careful adherence to detailed experimental design and methodology is critical for obtaining robust and reproducible results in in vivo studies.
References
- 1. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. A non–RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis <i>in vivo</i> [ouci.dntb.gov.ua]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt in Ocular Neovascularization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including wet age-related macular degeneration (AMD) and proliferative diabetic retinopathy. These conditions can lead to severe vision loss and blindness. Current therapeutic strategies primarily target Vascular Endothelial Growth Factor (VEGF). However, a significant number of patients show an incomplete response to anti-VEGF therapies, highlighting the need for alternative therapeutic targets.[1]
Integrins, particularly α5β1, have emerged as a promising target in angiogenesis.[2][3] The integrin α5β1 is highly expressed on activated endothelial cells and plays a crucial role in their migration and adhesion, which are key processes in the formation of new blood vessels.[3][4] ATN-161 is a small peptide antagonist of integrin α5β1.[5] It is derived from the synergy domain of human fibronectin and has been shown to inhibit tumor growth and metastasis in various cancer models.[3] This document provides detailed protocols for the use of ATN-161 trifluoroacetate salt in preclinical studies of ocular neovascularization, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
ATN-161 is a non-RGD based peptide that targets integrins α5β1 and αvβ3.[4] Its anti-angiogenic effects are mediated through the inhibition of endothelial cell migration and adhesion.[4] ATN-161 is believed to lock integrin α5β1 into an inactive conformation.[5] Studies have shown that ATN-161 can inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and downregulate the expression of Matrix Metalloproteinases-2 (MMP-2) and MMP-9.[5][6] This ultimately leads to the promotion of apoptosis in newly forming vascular endothelial cells.[3][6]
Below is a diagram illustrating the proposed signaling pathway of ATN-161 in inhibiting ocular neovascularization.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] These integrins are crucial mediators of cell-matrix and cell-cell interactions, playing a significant role in processes such as angiogenesis, tumor growth, and metastasis.[3][4] By binding to these integrins, ATN-161 disrupts their normal function, leading to the inhibition of downstream signaling pathways, ultimately impairing endothelial cell migration and proliferation, and promoting apoptosis in pathological conditions.[5][6] The trifluoroacetate salt form of ATN-161 is a common formulation used in preclinical research.
These application notes provide a comprehensive overview of the administration of ATN-161 trifluoroacetate salt in murine models, summarizing key quantitative data from preclinical studies and offering detailed experimental protocols for its use in cancer and angiogenesis research.
Data Presentation
Table 1: Efficacy of ATN-161 in Mouse Tumor Models
| Mouse Model | Cancer Type | ATN-161 Dosage and Administration | Key Findings | Reference |
| BALB/c nu/nu | Breast Cancer (MDA-MB-231 xenograft) | 0.05-1 mg/kg, i.v., thrice a week for 10 weeks | Dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases. | [3] |
| BALB/c | Colorectal Cancer (CT26 liver metastases) | 100 mg/kg, i.p., every 3rd day | In combination with 5-FU, significantly reduced liver weight and number of liver metastases. | [7] |
| C57/bl | Lewis Lung Carcinoma (3LL subcutaneous) | 0.025-150 mg/kg, i.v. | U-shaped dose-response curve, with optimal tumor growth inhibition at 1-10 mg/kg. | [4] |
Table 2: Anti-Angiogenic and Pro-Apoptotic Effects of ATN-161 in Mice
| Mouse Model | Assay | ATN-161 Dosage and Administration | Key Quantitative Results | Reference |
| BALB/c nu/nu | Microvessel Density (Breast Cancer Xenograft) | 0.05-1 mg/kg, i.v., thrice a week | Significant decrease in microvessel density in tumors. | [3] |
| BALB/c | Tumor Cell Apoptosis (Colorectal Liver Metastases) | 100 mg/kg, i.p., every 3rd day (with 5-FU) | Significant increase in TUNEL-positive (apoptotic) tumor cells. | [7][8] |
| C57BL/6 | Choroidal Neovascularization (CNV) | 1 µg/µL, intravitreal injection | Significantly reduced retinal neovascularization. | [5] |
| C57/bl | Matrigel Plug Angiogenesis Assay | 1 and 10 µmol/L in Matrigel | Statistically significant dose-dependent inhibition of angiogenesis. | [4] |
Signaling Pathways
ATN-161 exerts its biological effects by inhibiting integrin-mediated signaling. Upon binding to integrins like α5β1, it can modulate the activity of downstream pathways critical for cell survival, proliferation, and migration. Two key pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
Caption: ATN-161 inhibits integrin signaling, leading to decreased MAPK and NF-κB activation.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculate the required amount of sterile water for injection or PBS to achieve the desired stock concentration. ATN-161 is soluble in water up to 2 mg/mL.[6] For a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of ATN-161 powder.
-
Aseptically add the calculated volume of sterile water or PBS to the vial.
-
Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Sterilization and Dilution:
-
Draw the reconstituted ATN-161 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube to ensure sterility.
-
Perform any further dilutions required to achieve the final dosing concentration using sterile PBS or saline.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage (up to 6 months), aliquot and store at -80°C.[9] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Evaluation of ATN-161 Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of ATN-161 in a subcutaneous xenograft model.
Caption: Workflow for a subcutaneous xenograft mouse model study with ATN-161.
Materials:
-
Immunodeficient mice (e.g., BALB/c nu/nu, NOD-SCID)
-
Human tumor cells (e.g., MDA-MB-231)
-
Standard cell culture reagents
-
Matrigel (optional, can enhance tumor take)
-
Prepared ATN-161 solution (Protocol 1)
-
Vehicle control (e.g., sterile PBS or saline)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Tumor Cell Implantation:
-
Culture and harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
-
ATN-161 Administration:
-
Administer ATN-161 at the desired dose and schedule (e.g., 1 mg/kg via intravenous injection, three times a week).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the specified duration (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process tumors for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) or apoptosis (TUNEL assay).
-
Analyze the data to determine the effect of ATN-161 on tumor growth and other relevant parameters.
-
Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to evaluate the effect of ATN-161 on angiogenesis in vivo.
Caption: Experimental workflow for the in vivo Matrigel plug angiogenesis assay.
Materials:
-
Matrigel Basement Membrane Matrix
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
ATN-161 solution
-
Control peptide (scrambled peptide) or vehicle
-
Ice-cold syringes and needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On ice, mix Matrigel with pro-angiogenic factors (e.g., 150 ng/mL bFGF and 50 ng/mL VEGF).
-
For the treatment group, add ATN-161 to the Matrigel mixture to the desired final concentration (e.g., 1-10 µmol/L).
-
Prepare a control group with pro-angiogenic factors and vehicle or a scrambled peptide.
-
-
Subcutaneous Injection:
-
Using pre-chilled syringes, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice. The Matrigel will form a solid plug at body temperature.
-
-
In Vivo Incubation:
-
Allow the Matrigel plugs to incubate in vivo for a period of 7-14 days to allow for vascularization.
-
-
Harvest and Analysis:
-
At the end of the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in 10% neutral buffered formalin.
-
Process the plugs for paraffin embedding and sectioning.
-
Perform immunohistochemical staining for an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify angiogenesis by measuring microvessel density within the Matrigel plugs.
-
Conclusion
This compound is a valuable tool for preclinical research into anti-angiogenic and anti-cancer therapies. The protocols provided herein offer a foundation for designing and executing in vivo studies in mice. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their institution's Animal Care and Use Committee. The quantitative data summarized in the tables demonstrates the potential of ATN-161 as a therapeutic agent and provides a basis for dose selection and expected outcomes in murine models.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 3. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 4. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: ATN-161 Trifluoroacetate Salt in Tumor Angiogenesis Research
Introduction
ATN-161 (sequence: Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of integrin function.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to targeting cellular adhesion and signaling processes.[2] ATN-161 primarily targets α5β1 integrin and has also been shown to bind to other integrins, including αvβ3, which are crucial for endothelial cell interactions with the extracellular matrix (ECM) during angiogenesis.[3][4] The expression of these integrins is often upregulated on activated endothelial cells and various tumor cells, making them a compelling target for anti-cancer and anti-angiogenic therapies.[1][4] ATN-161 is hypothesized to lock integrins in an inactive conformation, thereby inhibiting downstream signaling, cell migration, and the formation of new blood vessels, rather than directly blocking cell adhesion.[3][5] These application notes provide a comprehensive overview and protocols for utilizing ATN-161 trifluoroacetate salt in the study of tumor angiogenesis.
Mechanism of Action
ATN-161 functions as a noncompetitive inhibitor of the fibronectin synergy sequence (PHSRN), where a cysteine is substituted for arginine to improve pharmaceutical properties.[5] By binding to integrin beta subunits, ATN-161 disrupts the signaling cascade necessary for angiogenesis.[5][6] This interference leads to the inhibition of vascular endothelial growth factor (VEGF)-induced cell migration and capillary tube formation, key events in the angiogenic process.[7][8] Furthermore, it has been shown to decrease the phosphorylation of mitogen-activated protein kinase (MAPK) and reduce microvessel density in tumors in vivo.[3] Some studies suggest its anti-angiogenic activity may be mediated by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[6] The peptide has demonstrated the ability to reduce tumor growth and metastasis in preclinical models and was well-tolerated in a Phase I clinical trial, where it led to prolonged stable disease in approximately one-third of patients with advanced solid tumors.[5][9]
Data Presentation: Efficacy of ATN-161
The following tables summarize the quantitative data from preclinical and clinical studies of ATN-161.
Table 1: In Vitro Efficacy of ATN-161
| Assay Type | Cell Line | Parameter Measured | Effective Concentration | Outcome | Reference |
|---|---|---|---|---|---|
| Cell Migration | hCECs | VEGF-Induced Migration | Starts at 100 nM | Dose-dependent decrease in migrating cells | [8] |
| Capillary Tube Formation | hCECs | Capillary-like Structures | Not specified | Inhibition of tube formation | [7][8] |
| Cell Proliferation | hCECs | Cell Number (MTS Assay) | Up to 100 µM | No significant inhibition | [7] |
| Signal Transduction | MDA-MB-231 | MAPK Phosphorylation | 20 µM (maximal effect) | Significant inhibition | [3] |
| Endothelial Cell Number | Not specified | Endothelial Cell Count | Not specified | 21% decrease after 48 hours |[8][10] |
Table 2: In Vivo Efficacy of ATN-161
| Model Type | Cancer/Condition | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Murine Colon Cancer | CT26 Liver Metastases | 100 mg/kg, every 3rd day | Reduced tumor burden and microvessel density | [11] |
| Human Breast Cancer | MDA-MB-231 Xenograft | 0.05–1 mg/kg, 3x/week | Dose-dependent decrease in tumor volume and metastasis | [9] |
| Human Colon Cancer | HT29 Xenograft | Not specified | Significantly reduced tumor weight and vessel density | [8][10] |
| Choroidal Neovascularization | Laser-Induced CNV (Rat) | Intravitreal injection | Inhibited CNV leakage and neovascularization | [7][8] |
| Matrigel Plug Angiogenesis | C57BL/6 Mice | 1 and 10 µmol/L in Matrigel | Statistically significant inhibition of angiogenesis |[6][12] |
Table 3: Phase I Clinical Trial Data for ATN-161
| Parameter | Details |
|---|---|
| Patient Population | Adult patients with advanced solid tumors |
| Dose Range | 0.1 to 16 mg/kg |
| Administration | 10-minute intravenous infusion, three times per week |
| Dose-Limiting Toxicities | None observed up to 16 mg/kg |
| Clinical Response | No objective responses |
| Outcome | Prolonged stable disease (>112 days) in ~33% of patients |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Choroidal Endothelial Cells (hCECs), towards a chemoattractant like VEGF.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
Endothelial cells (e.g., hCECs)
-
Basal medium (e.g., serum-free endothelial cell medium)
-
Chemoattractant: VEGF (recombinant human)
-
This compound
-
Fibronectin (for coating)
-
Calcein-AM or DAPI stain
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C. Air dry.
-
Cell Culture: Culture hCECs to ~70% confluence. Serum-starve the cells for 4-6 hours in basal medium prior to the assay.
-
Chemoattractant Addition: In the lower chamber, add basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF).
-
Cell Seeding: Harvest and resuspend the serum-starved hCECs in basal medium. Pre-incubate the cells with various concentrations of ATN-161 (e.g., 1 nM to 100 µM) or vehicle control for 30 minutes at 37°C.
-
Seed the pre-incubated cells (e.g., 5 x 10⁴ cells) into the upper chamber.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
Remove the upper chamber and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye (e.g., DAPI).
-
Mount the membrane on a glass slide and count the migrated cells in several high-power fields using a fluorescence microscope.
-
Quantify the results and compare the number of migrated cells in ATN-161-treated groups to the vehicle control.
-
Protocol 2: In Vitro Capillary Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Matrigel or similar basement membrane extract
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
96-well plate
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in medium containing various concentrations of ATN-161 or vehicle control.
-
Cell Seeding: Seed the cells (e.g., 1.5 x 10⁴ cells per well) onto the solidified Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Analysis:
-
Examine the formation of capillary-like networks (tubes) using a phase-contrast microscope.
-
Capture images from several representative fields for each condition.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantitative data from ATN-161-treated wells to the vehicle control.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic effects of ATN-161 in an in vivo setting using human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nu/nu)
-
Human cancer cell line (e.g., MDA-MB-231, HT29)
-
Sterile PBS and cell culture medium
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)
Procedure:
-
Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS or medium. Subcutaneously inject the cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, ATN-161 low dose, ATN-161 high dose).
-
Administer ATN-161 via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule (e.g., 1 mg/kg, three times per week).[9]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 4-10 weeks).
-
Endpoint and Tissue Harvest: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Compare the final tumor volumes between the treatment and control groups.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and section. Perform IHC staining for markers like CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).
-
Apoptosis Assay: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.
-
Western Blot: Homogenize a portion of the tumor to analyze protein expression levels (e.g., phosphorylated MAPK).
-
Visualizations: Pathways and Workflows
Caption: Mechanism of ATN-161 action on integrin signaling pathways.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Caption: Logical flow from integrin inhibition to anti-tumor outcomes.
References
- 1. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ATN-161 Trifluoroacetate Salt in Viral Entry Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161, a pentapeptide (Ac-PHSCN-NH2), is a noncompetitive antagonist of integrin α5β1.[1][2] Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play a crucial role in various cellular processes.[1] Several viruses have been shown to exploit integrins, particularly α5β1, for attachment and entry into host cells.[1][2] ATN-161 binds to the N-terminus of the α5 integrin subunit, outside the classical RGD-binding pocket, thereby inhibiting integrin-dependent signaling and subsequent viral entry.[1][3] This document provides detailed application notes and protocols for the use of ATN-161 trifluoroacetate salt in studying viral entry, with a focus on its application against coronaviruses like SARS-CoV-2 and Porcine Hemagglutinating Encephalomyelitis Virus (PHEV).
Mechanism of Action in Viral Entry
ATN-161's primary mechanism in preventing viral entry is the inhibition of the α5β1 integrin.[4] This integrin has been identified as a key player in the entry of several viruses, including SARS-CoV-2, PHEV, Ebola virus, and others.[1] For SARS-CoV-2, the viral spike protein has been shown to bind to α5β1 integrin, an interaction that is hypothesized to facilitate viral entry, potentially in conjunction with the primary receptor, ACE2.[3][5][6] ATN-161 disrupts this interaction, thereby blocking the viral entry pathway.[3][5] In the case of PHEV, ATN-161 has been shown to inhibit the integrin α5β1-FAK signaling pathway, which is activated upon viral infection and is crucial for cytoskeletal rearrangement to promote viral invasion.[4][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of ATN-161 in viral entry inhibition studies.
| Virus | Assay Type | Cell Line | Key Parameter | Value | Reference |
| SARS-CoV-2 | In vitro infection | VeroE6 | IC50 | 3.16 µM | [3] |
| SARS-CoV-2 | In vitro infection | VeroE6 | EC50 | Approx. 3.16 µM | [3] |
Experimental Protocols
In Vitro Viral Infection Inhibition Assay
This protocol is adapted from studies on SARS-CoV-2 inhibition by ATN-161 in VeroE6 cells.[3][8]
Materials:
-
VeroE6 cells (ATCC® CRL-1586™)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
SARS-CoV-2 viral stock
-
96-well cell culture plates
-
Trizol LS Reagent
-
RNA extraction kit (e.g., Zymo Direct-zol 96 RNA Kit)
-
Reagents and equipment for Reverse Transcriptase quantitative Polymerase Chain Reaction (RT-qPCR)
Procedure:
-
Cell Seeding: Plate VeroE6 cells at a density of 1.25 x 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ATN-161 Treatment: The next day, prepare serial dilutions of ATN-161 in complete DMEM with 2% FBS. Remove the old media from the cells and add the ATN-161 dilutions. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Viral Infection: Following the pre-treatment, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
RNA Extraction: After incubation, lyse the cells and virus in each well using Trizol LS reagent. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
Quantification of Viral Load: Perform RT-qPCR to quantify the viral RNA. The SARS-CoV-2 nucleocapsid (N) gene is a common target. Use appropriate primers and probes. The cycling conditions for a TaqPath supermix-based assay are:
-
50°C for 15 minutes
-
95°C for 2 minutes
-
45 cycles of: 95°C for 3 seconds and 55°C for 30 seconds.[8]
-
-
Data Analysis: Calculate the viral load for each treatment condition. The half-maximal inhibitory concentration (IC50) can be estimated using software like GraphPad Prism.[3]
In Vivo Viral Proliferation Inhibition Study
This protocol is based on studies of ATN-161's effect on PHEV in a mouse model.[4]
Materials:
-
BALB/c mice (or other suitable strain)
-
PHEV viral stock
-
This compound solution for injection
-
Sterile saline solution
-
Equipment for intravenous injections
-
Materials for tissue collection and processing (e.g., for histology, Western blotting, and qPCR)
Procedure:
-
Animal Model: Establish a mouse model of PHEV infection.
-
Grouping: Divide the mice into experimental groups (e.g., uninfected control, PHEV-infected + saline, PHEV-infected + ATN-161).
-
Treatment: Administer ATN-161 intravenously. The dosage and frequency will need to be optimized for the specific model. In the PHEV study, ATN-161 was injected intravenously.[4]
-
Infection: Infect the mice with PHEV.
-
Monitoring: Monitor the animals for clinical signs and symptoms of the disease.
-
Sample Collection: At predetermined time points post-infection (e.g., 5 days), euthanize the animals and collect relevant tissues (e.g., brain tissue for neurotropic viruses).
-
Analysis:
-
Histology: Perform histological analysis on tissue sections to observe pathological changes.
-
Viral Load: Quantify viral proliferation in the tissues using qPCR or other virological assays.
-
Signaling Pathway Analysis: Use techniques like Western blotting and GST pull-down assays to analyze the activation of the integrin α5β1-FAK signaling pathway.[4]
-
Visualizations
Caption: Signaling pathway of viral entry via integrin α5β1 and its inhibition by ATN-161.
Caption: Workflow for assessing ATN-161's in vitro antiviral efficacy.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. LSU Health Digital Scholar - Medical Student Research Poster Symposium: The Potential Role of ATN-161 as an Integrin α5β1 Inhibitor in Preventing CommonViral Infections [digitalscholar.lsuhsc.edu]
- 3. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Integrating Integrins: A New Way to Increase Our COVID-19 Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway [ouci.dntb.gov.ua]
- 8. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ATN-161 Trifluoroacetate Salt In Vivo Dosing Optimization
Welcome to the technical support center for ATN-161 trifluoroacetate salt. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of ATN-161 for preclinical and clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a synthetic peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1][2] It functions as an antagonist of several integrins, primarily α5β1 and αvβ3.[3][4] By binding to these integrins, ATN-161 can inhibit cell adhesion, migration, and signaling pathways involved in angiogenesis (new blood vessel formation) and tumor progression.[2][4] Specifically, it may lock the integrin in an inactive conformation and has been shown to inhibit the phosphorylation of mitogen-activated protein kinase (MAPK).[3]
Q2: What is the recommended starting dose for ATN-161 in a new in vivo experiment?
A2: Due to a U-shaped dose-response curve observed in several preclinical models, selecting a starting dose for ATN-161 requires careful consideration.[1][5] The optimal dose range in many preclinical cancer models appears to be between 1 to 10 mg/kg, administered three times a week.[5] Doses significantly higher or lower than this range may result in reduced efficacy. For initial studies, a dose within this range is a reasonable starting point, followed by a dose-response study to determine the optimal dose for your specific model.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is soluble in water.[6][7] For in vivo administration, it is typically dissolved in a sterile, physiologically compatible buffer such as saline. Administration routes reported in preclinical studies include intravenous (i.v.) and intraperitoneal (i.p.) injections.[3][8][9] In a Phase I clinical trial, ATN-161 was administered as a 10-minute intravenous infusion three times per week.[10][11]
Q4: What is the observed pharmacokinetic profile of ATN-161?
A4: Pharmacokinetic studies have shown that ATN-161 has a relatively short plasma half-life.[3] However, it exhibits a much longer half-life within tumor tissues, suggesting a durable interaction with its targets.[5] In a human phase I trial, at doses of 1.0, 2.0, and 4.0 mg/kg, the pharmacokinetic parameters appeared to be dose-independent. At higher doses of 8 and 16 mg/kg, clearance was reduced, suggesting saturable elimination. The observed half-life was between 3.2 and 5.0 hours.[10]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected U-Shaped Dose-Response
-
Possible Cause: As documented in preclinical studies, ATN-161 exhibits a U-shaped dose-response curve where higher doses can be less effective than moderate doses.[1][5]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are not observing the expected effect, it is crucial to test a range of doses. Based on published data, consider testing doses below, within, and above the 1-10 mg/kg range.
-
Monitor Pharmacodynamic Biomarkers: To identify a biologically active dose, consider measuring biomarkers of angiogenesis, such as circulating endothelial cells (CECs) and endothelial cell progenitors (CEPs), which have also been shown to exhibit a U-shaped response to ATN-161.[1]
-
Evaluate Target Engagement: If possible, assess the binding of ATN-161 to its target integrins in the tissue of interest to confirm that the compound is reaching its site of action.
-
Issue 2: High Inter-Patient or Inter-Animal Variability
-
Possible Cause: Variability in drug metabolism and clearance can lead to inconsistent results. A Phase I clinical trial noted considerable interpatient variability in pharmacokinetic parameters at lower doses (0.25 and 0.5 mg/kg).[10]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of your study.
-
Normalize Dosing to Body Weight: Ensure accurate and consistent dosing based on the most recent body weight measurements of the animals.
-
Monitor Plasma Concentrations: If feasible, measure plasma concentrations of ATN-161 to correlate exposure with response and identify outliers.
-
Issue 3: No Observable Toxicity at High Doses
-
Observation: Preclinical and clinical studies have consistently shown that ATN-161 is well-tolerated, and a maximum tolerated dose (MTD) has not been reached, even at doses up to 16 mg/kg in humans.[1][10][11]
-
Guidance:
-
Do Not Dose to MTD: Unlike traditional cytotoxic agents, the optimal biological dose of ATN-161 is not determined by toxicity. Dosing should be based on efficacy and pharmacodynamic markers.
-
Focus on Biological Response: The primary goal should be to identify the dose that elicits the desired biological effect (e.g., inhibition of angiogenesis, tumor growth, or metastasis) rather than inducing toxicity.
-
Quantitative Data Summary
Table 1: Preclinical Dosages of ATN-161 in Various Animal Models
| Animal Model | Cancer/Disease Type | Dosing Regimen | Administration Route | Outcome | Reference |
| Mice (BALB/c nu/nu) | Breast Cancer (MDA-MB-231) | 0.05 - 1 mg/kg, thrice a week for 10 weeks | i.v. | Dose-dependent decrease in tumor volume and metastasis | [12] |
| Mice (BALB/c) | Colorectal Liver Metastases (CT-26) | 100 mg/kg, every 3rd day | i.p. | Reduced liver metastases and improved survival (in combination with 5-FU) | [8][9] |
| Rats (Copenhagen) | Prostate Cancer (MLL) | 5 mg/kg, five injections over 16 days | Systemic | Reduced primary tumor growth and blood vessel density | [10] |
| Mice | Lewis Lung Carcinoma | 1 - 10 mg/kg, thrice a week | i.v. | Optimal dose range for inhibiting tumor growth (U-shaped response) | [5] |
| Rats | Laser-induced Choroidal Neovascularization | Single intravitreal injection of 10 μg/mL | Intravitreal | Inhibited CNV leakage and neovascularization | [13] |
| Mice | Porcine Hemagglutinating Encephalomyelitis Virus | Not specified | i.v. | Inhibited viral proliferation | [14] |
Table 2: Human Clinical Trial Dosage of ATN-161
| Phase | Patient Population | Dosing Regimen | Administration Route | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 mg/kg | 10-min infusion, thrice weekly | Well-tolerated at all doses; no MTD reached; prolonged stable disease in some patients. | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of ATN-161 in a Murine Subcutaneous Tumor Model
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female BALB/c nu/nu mice.
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10^6 MDA-MB-231 cells in the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
ATN-161 (0.05 mg/kg)
-
ATN-161 (0.25 mg/kg)
-
ATN-161 (1 mg/kg)
-
-
Drug Preparation and Administration: Dissolve this compound in sterile saline. Administer intravenously three times a week.
-
Monitoring:
-
Measure tumor volume weekly using calipers (Volume = (width^2 x length)/2).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis: After a predetermined period (e.g., 10 weeks), euthanize the animals and harvest tumors for histological evaluation, including microvessel density (CD31 staining) and cell proliferation (Ki-67 staining).[12]
Protocol 2: Matrigel Plug Angiogenesis Assay
-
Materials: Matrigel, Fibroblast Growth Factor-2 (FGF-2), Vascular Endothelial Growth Factor (VEGF), ATN-161.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Thaw Matrigel on ice.
-
Add FGF-2 (e.g., 800 ng/mL) and VEGF (e.g., 300 ng/mL) to the Matrigel.
-
For the treatment group, add different concentrations of ATN-161 (e.g., 1 and 10 μmol/L) directly to the Matrigel mixture.[1]
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
-
Systemic Administration (Alternative): Alternatively, inject Matrigel with growth factors only and administer ATN-161 systemically (e.g., intravenously) at various doses (e.g., 0.025-150 mg/kg).[15]
-
Endpoint Analysis: After a set period (e.g., 7-10 days), excise the Matrigel plugs and quantify the extent of angiogenesis by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 7. ATN 161 | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ATN-161 trifluoroacetate salt solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ATN-161 trifluoroacetate salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical and chemical properties?
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH₂) that acts as an antagonist of α5β1 integrin. The trifluoroacetate (TFA) salt is a common form for peptide therapeutics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₅N₉O₈S (free base) |
| Molecular Weight | 597.65 g/mol (free base) |
| Appearance | White to off-white powder or lyophilized solid |
| Purity | Typically ≥95% by HPLC |
| Storage (Lyophilized) | Store at -20°C for long-term (≥ 4 years) or -80°C.[1] It is hygroscopic, so store in a desiccated environment.[2] |
Q2: What are the recommended solvents for dissolving this compound?
The solubility of this compound can vary depending on the solvent and conditions.
Table 2: Solubility of this compound
| Solvent | Concentration | Comments |
| Water | 2 mg/mL[3][4] | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] | - |
| DMSO | ≥3 mg/mL[5] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[5] |
Note: Sonication and gentle warming may be required to achieve complete dissolution in aqueous buffers.
Q3: How should I prepare stock solutions of this compound?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, follow these guidelines:
-
Reconstitution: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute with sterile, high-purity water or an appropriate buffer.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 1 year.[6]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving in Aqueous Buffer
Possible Causes:
-
High concentration: The desired concentration may exceed the solubility limit in the chosen buffer.
-
Interaction with buffer components: Certain salts or other components in the buffer may interact with the peptide, leading to precipitation.
-
Presence of serum: In cell culture media, peptides can sometimes precipitate due to interactions with serum proteins.[1]
Solutions:
-
Adjust pH: Modify the pH of the buffer to be at least one unit away from the potential pI. Since ATN-161 contains a histidine residue, its charge will be sensitive to pH changes around 6.0. Experiment with slightly acidic (e.g., pH 5.0-6.0) or slightly basic (e.g., pH 8.0-8.5) buffers. A clinical trial formulation of ATN-161 was buffered to pH 5.0 with sodium citrate.[7]
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
-
Use a Different Buffer System: If using a phosphate buffer, consider switching to a different buffer like TRIS or HEPES, as phosphate ions can sometimes catalyze peptide degradation or insolubility.[8]
-
Serum-Free Conditions: When adding to cell culture media, consider an initial incubation in serum-free media before adding serum-containing media.[1]
-
Sonication/Warming: Use an ultrasonic bath or gentle warming (do not exceed 40°C) to aid dissolution.
Issue 2: Loss of Activity or Inconsistent Results Over Time
Possible Causes:
-
Peptide Degradation: Peptides in solution, especially at or near physiological pH, can degrade over time. ATN-161 contains a cysteine residue, which is susceptible to oxidation, potentially leading to disulfide bond formation (dimerization) and loss of activity.[8]
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. Storing the solution at 4°C for extended periods is not recommended.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.
-
Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into low-protein-binding tubes and freeze at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Use of Antioxidants: For long-term experiments, consider the addition of a small amount of a reducing agent like DTT or TCEP to prevent cysteine oxidation, although compatibility with the experimental system must be verified.
-
pH Optimization: Storing the peptide in a slightly acidic buffer (e.g., pH 5.0-6.0) may slow down degradation pathways like deamidation and oxidation.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized ATN-161 to warm to room temperature.
-
Add the desired volume of sterile, high-purity water or buffer (e.g., PBS, pH 7.2) to the vial to achieve the target concentration.
-
Gently swirl or vortex the vial to dissolve the powder.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Preparation of ATN-161 for In Vitro Cell-Based Assays
-
Prepare a concentrated stock solution of ATN-161 in sterile water or DMSO.
-
For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium.
-
If precipitation is observed upon dilution in media containing serum, consider pre-incubating the cells with ATN-161 in serum-free media for a short period (e.g., 1-2 hours) before adding the complete, serum-containing medium.[1]
Visualizations
Caption: Experimental workflow for the preparation and use of ATN-161 solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ATN-161 trifluoroacetate salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ATN-161 trifluoroacetate salt. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATN-161?
ATN-161 is a small peptide antagonist of integrin α5β1.[1] It is derived from the synergy region of fibronectin and functions as a non-RGD-based inhibitor.[2][3] ATN-161 binds to the β-subunit of several integrins, which can inhibit integrin-dependent signaling.[2] This action can lock the integrin in an inactive conformation, thereby inhibiting angiogenesis and tumor progression.[1]
Q2: What are the known molecular targets of ATN-161?
The primary and intended target of ATN-161 is the integrin α5β1. However, it is known to bind to other integrins, including αvβ3. The binding of ATN-161 is not exclusive to one integrin subunit and has been shown to interact with several integrin beta subunits.[2] This cross-reactivity with other integrins can be considered an "off-target" effect, albeit within the same family of receptors.
Q3: Has ATN-161 been screened against a broader panel of potential off-targets, such as kinases?
Based on the currently available public information, a comprehensive screening of ATN-161 against a broad panel of unrelated protein families, such as kinases, has not been reported. The known off-target interactions are primarily within the integrin family.
Q4: What are the potential clinical off-target effects observed with ATN-161?
A Phase I clinical trial in patients with solid tumors provides the most relevant data on potential off-target effects in humans. ATN-161 was generally well-tolerated at all dose levels tested (0.1 to 16 mg/kg).[4][5] The observed treatment-emergent adverse events were mostly mild to moderate. A summary of these events is provided in the table below. Preclinical toxicology studies in rats and primates showed no consistent evidence of toxicity except at extremely high, supratherapeutic doses.[4] Additionally, animal studies indicated that ATN-161 is not immunogenic.[4]
Data Presentation
Table 1: Binding Affinity of ATN-161 for Integrin Subunits
| Target | Binding Affinity (Kd) |
| Integrin α5β1 | 1.0 µM |
| Integrin αvβ3 | 0.6 µM |
Source: Probechem Biochemicals[5]
Table 2: Treatment-Emergent Adverse Events in Phase I Clinical Trial of ATN-161
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Constitutional | |||
| Fatigue | 10 | 1 | 0 |
| Fever | 2 | 0 | 0 |
| Rigors/chills | 2 | 0 | 0 |
| Pain | |||
| Abdominal pain | 2 | 0 | 0 |
| Back pain | 2 | 0 | 0 |
| Bone pain | 2 | 1 | 0 |
| Chest pain | 1 | 1 | 0 |
| Headache | 4 | 0 | 0 |
| Myalgia | 2 | 0 | 0 |
| Gastrointestinal | |||
| Anorexia | 3 | 0 | 0 |
| Constipation | 4 | 0 | 0 |
| Diarrhea | 3 | 0 | 0 |
| Nausea | 8 | 1 | 0 |
| Vomiting | 2 | 1 | 0 |
| Metabolic | |||
| Dehydration | 1 | 1 | 0 |
| Hyperglycemia | 2 | 0 | 0 |
| Hypoalbuminemia | 2 | 0 | 0 |
| Hypokalemia | 1 | 0 | 0 |
| Hyponatremia | 2 | 0 | 0 |
| Cardiovascular | |||
| Deep vein thrombosis | 0 | 1 | 0 |
| Edema | 4 | 0 | 0 |
| Hypertension | 1 | 0 | 0 |
| Hypotension | 1 | 1 | 0 |
| Tachycardia | 1 | 0 | 0 |
| Pulmonary | |||
| Cough | 2 | 0 | 0 |
| Dyspnea | 3 | 1 | 0 |
| Neurology | |||
| Anxiety | 1 | 0 | 0 |
| Confusion | 1 | 0 | 0 |
| Dizziness | 2 | 0 | 0 |
| Insomnia | 2 | 0 | 0 |
| Dermatology | |||
| Pruritus | 2 | 0 | 0 |
| Rash/desquamation | 2 | 0 | 0 |
Data adapted from a Phase I clinical trial. The table summarizes events with a possible, probable, or definite relationship to the study medication.[4]
Experimental Protocols & Troubleshooting Guides
In Vitro Cell Migration/Invasion Assay
Objective: To assess the inhibitory effect of ATN-161 on cancer cell migration and invasion.
Detailed Methodology:
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231) in appropriate media. Prior to the assay, serum-starve the cells for 12-24 hours.
-
Transwell Setup: Use transwell inserts with an appropriate pore size (e.g., 8 µm). For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 20-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low cell migration in control group | Insufficient chemoattractant gradient; cells are not motile; incorrect pore size. | Increase chemoattractant concentration; use low-passage, healthy cells; optimize pore size for your cell line.[6] |
| High background staining | Incomplete removal of non-migrated cells; stain precipitate. | Gently but thoroughly wipe the top of the insert; filter the staining solution.[6] |
| Uneven cell migration | Uneven coating of Matrigel (for invasion assays); air bubbles under the insert. | Ensure a thin, even layer of Matrigel; carefully check for and remove air bubbles.[6] |
| No dose-dependent inhibition with ATN-161 | ATN-161 concentration is outside the active range; cells do not express the target integrins. | Test a wider range of ATN-161 concentrations (note the U-shaped dose-response curve observed in some models); confirm target integrin expression via flow cytometry or western blot.[4] |
In Vivo Tumor Metastasis Model
Objective: To evaluate the effect of ATN-161 on tumor growth and metastasis in an animal model.
Detailed Methodology:
-
Cell Line: Use a metastatic cancer cell line, such as MDA-MB-231-GFP, for easy visualization of metastases.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nu/nu).
-
Tumor Cell Inoculation: Inoculate the cancer cells into the left ventricle or tail vein of the mice to induce metastasis.[7]
-
Treatment: Begin treatment with this compound or vehicle control a few days after tumor cell injection. Administer ATN-161 intravenously or intraperitoneally at various doses (e.g., 0.05-1 mg/kg) several times a week.[1][7]
-
Monitoring: Monitor tumor growth and animal well-being regularly. Assess metastasis formation using imaging techniques such as X-ray, microcomputed tomography, or fluorescence imaging for GFP-labeled cells.[7]
-
Endpoint Analysis: At the end of the study, harvest primary tumors and metastatic tissues for histological analysis, including microvessel density and cell proliferation markers.[7]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability in tumor growth/metastasis | Inconsistent number of viable cells injected; variability in injection site. | Ensure accurate cell counting and viability assessment before injection; standardize the injection procedure. |
| No significant effect of ATN-161 | Inappropriate dosing or schedule; tumor model is not dependent on the targeted integrins. | Optimize the dose and frequency of ATN-161 administration; confirm the expression and functional role of α5β1 and αvβ3 in your tumor model. |
| Toxicity in animals | High dose of ATN-161; vehicle-related toxicity. | Although preclinical studies showed low toxicity, consider reducing the dose if adverse effects are observed; run a vehicle-only control group.[4] |
Western Blot for MAPK Phosphorylation
Objective: To determine if ATN-161 affects the phosphorylation of MAPK, a downstream effector of integrin signaling.
Detailed Methodology:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and serum-starve them overnight. Treat the cells with various concentrations of ATN-161 or vehicle for a specific time (e.g., 30 minutes).[1]
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated MAPK (e.g., phospho-p44/42 MAPK) and total MAPK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated MAPK signal to the total MAPK signal.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-MAPK signal | Insufficient stimulation; short treatment time; phosphatase activity. | Ensure the cells are healthy and responsive; optimize the ATN-161 treatment time; always use fresh lysis buffer with phosphatase inhibitors. |
| High background on the blot | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time or try a different blocking agent; optimize primary and secondary antibody concentrations; increase the number and duration of washes. |
| Inconsistent results | Variation in cell density or treatment time; unequal protein loading. | Maintain consistent cell culture and treatment conditions; perform accurate protein quantification and load equal amounts of protein. |
Mandatory Visualizations
Caption: ATN-161 inhibits Integrin α5β1 signaling, leading to decreased MAPK pathway activation.
References
- 1. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting U-shaped dose-response of ATN-161
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-161. The content is designed to address specific issues that may be encountered during experimentation, with a focus on interpreting its unique U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical decrease in the efficacy of ATN-161 at higher doses in our in vivo angiogenesis model. Is this expected?
A1: Yes, this is an expected and well-documented phenomenon for ATN-161. It exhibits a U-shaped or biphasic dose-response curve in several preclinical models of angiogenesis and tumor growth.[1][2][3] This means that as the dose increases, the therapeutic effect initially increases, reaches an optimal range, and then diminishes at higher concentrations.
Q2: What is the proposed mechanism behind the U-shaped dose-response of ATN-161?
A2: ATN-161 is a peptide that binds to several integrins, most notably α5β1 and αvβ3, which are involved in angiogenesis and tumor progression.[4][5] The peptide acts as an antagonist to integrin α5β1.[6][7] While the precise mechanism for the U-shaped curve is not fully elucidated, it is a recognized characteristic of this compound. This response has been observed not only in efficacy models but also with pharmacodynamic biomarkers such as circulating endothelial cells (CECs) and their progenitors (CEPs).[1] The challenge presented by this U-shaped dose-response curve in identifying a biologically active dose for clinical trials has been noted.[2]
Q3: What is the optimal dose range for ATN-161 in preclinical models?
A3: Preclinical studies, including the Matrigel plug model of angiogenesis and a Lewis lung carcinoma model, have identified an optimal dose range for ATN-161 to be between 1 and 10 mg/kg when administered intravenously three times a week.[1][2] Efficacy was shown to decrease at doses both below and above this range.
Q4: How was the U-shaped dose-response of ATN-161 identified in clinical trials?
A4: A Phase I clinical trial in patients with advanced solid tumors did not establish a maximum tolerated dose (MTD).[8][9] However, it was observed that a number of patients exhibited prolonged stable disease across a broad range of doses, which is consistent with the preclinical U-shaped dose-response curve.[1] This finding made it challenging to select a dose for Phase II trials.[1]
Troubleshooting Guide
Issue: Difficulty in reproducing the optimal therapeutic window for ATN-161.
-
Possible Cause 1: Dose selection is outside the optimal range.
-
Troubleshooting Step: Ensure that your experimental design includes a wide range of doses, specifically including concentrations between 1 and 10 mg/kg, to capture the peak of the U-shaped curve. Doses lower than 0.1 mg/kg and higher than 10 mg/kg have shown reduced efficacy in preclinical models.[1]
-
-
Possible Cause 2: Suboptimal experimental model.
-
Troubleshooting Step: The U-shaped dose-response has been consistently observed in robust models of angiogenesis such as the Matrigel plug assay and in tumor growth models like the Lewis lung carcinoma and MDA-MB-231 breast cancer models.[1][10] Verify that your chosen model is appropriate and sensitive to anti-angiogenic agents that target integrin pathways.
-
-
Possible Cause 3: Issues with peptide stability or administration.
-
Troubleshooting Step: ATN-161 is a peptide with a relatively short plasma half-life.[5] However, it has a much longer half-life when localized to a tumor.[2] Ensure proper handling and storage of the peptide to maintain its activity. The route and frequency of administration are also critical; preclinical studies demonstrating the U-shaped curve often used intravenous administration three times per week.[1][2]
-
Data Presentation
Table 1: Preclinical Dose-Response of ATN-161 in Angiogenesis and Tumor Growth Models
| Model | Dosing Regimen | Optimal Dose Range | Outcome Measure | Reference |
| Matrigel Plug Angiogenesis | I.V., 3x/week | 1 - 10 mg/kg | Inhibition of Angiogenesis | [1] |
| Lewis Lung Carcinoma | I.V., 3x/week | 1 - 10 mg/kg | Inhibition of Tumor Growth | [1] |
| MDA-MB-231 Breast Cancer | Not Specified | Not Specified | Blocked tumor growth and metastasis | [10] |
Table 2: Clinical Trial Information for ATN-161
| Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 0.1 - 16 mg/kg, I.V., 10-min infusion, 3x/week | Well tolerated at all doses; No MTD established; Prolonged stable disease in ~1/3 of patients, consistent with a U-shaped dose-response. | [8][9] |
| Phase II | Cancer Patients | Not Specified | The presence of a U-shaped dose-response curve presented a significant challenge to identifying a biologically active dose. | [1][2] |
Experimental Protocols
Matrigel Plug Model of Angiogenesis
-
Preparation: Mix Matrigel with angiogenesis inducers such as FGF-2 and VEGF. ATN-161 at various concentrations can be added directly to the Matrigel for local administration studies.
-
Implantation: Inject the Matrigel subcutaneously into mice.
-
Systemic Administration: For systemic studies, administer ATN-161 intravenously at different doses (e.g., 0.025-150 mg/kg) three times a week.[1]
-
Analysis: After a set period (e.g., 7-14 days), excise the Matrigel plugs and quantify the extent of angiogenesis, typically by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers.
Visualizations
Caption: Simplified signaling pathway of ATN-161 action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
ATN-161 Trifluoroacetate Salt: Preclinical Toxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-161 trifluoroacetate salt in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATN-161?
ATN-161 is a small peptide antagonist of integrin α5β1 and also binds to other integrins like αvβ3.[1][2][3] It is derived from the synergy region of fibronectin.[2] By binding to these integrins on endothelial and tumor cells, ATN-161 can inhibit cell adhesion, migration, and signaling pathways involved in angiogenesis (new blood vessel formation) and tumor progression.[2][4] Specifically, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key signaling molecule in cell growth and proliferation.[1][3]
Q2: What is the expected safety profile of this compound in my animal model?
Preclinical toxicology studies in rats and primates have indicated that ATN-161 has a favorable safety profile, with no consistent evidence of toxicity observed except at extremely high, supratherapeutic doses.[1] The compound is described as having a large therapeutic index, with anti-tumor effects in mice seen at doses several orders of magnitude below the maximum tolerated dose.[2] In a Phase I clinical trial with human patients, ATN-161 was well-tolerated at doses up to 16 mg/kg, and no dose-limiting toxicities were reported.[1][5]
Q3: I am observing a decrease in efficacy at higher doses of ATN-161. Is this indicative of toxicity?
Not necessarily. ATN-161 has been shown to exhibit a U-shaped (or inverted bell-shaped) dose-response curve in several preclinical models of angiogenesis and tumor growth.[1][2] This means that the optimal therapeutic effect is observed within a specific dose range, and efficacy may decrease at doses both below and above this optimal range. This phenomenon should be considered when designing dose-response studies.
Q4: What are the typical doses of ATN-161 used in preclinical mouse models?
The effective dose of ATN-161 can vary depending on the animal model and the indication being studied. Researchers have reported using a range of doses in mice, from as low as 0.05 mg/kg up to 100 mg/kg, administered either intravenously or intraperitoneally.[6] The optimal dose range in several models has been identified as 1 to 10 mg/kg when given thrice a week.[2]
Q5: What is the pharmacokinetic profile of ATN-161 in preclinical models?
ATN-161 has a short plasma half-life.[1] However, it is cleared from tumor tissue much more slowly, suggesting a durable interaction with its targets within the tumor microenvironment.[1]
Quantitative Data Summary
Table 1: Summary of Preclinical Dosing of ATN-161
| Animal Model | Dose Range | Route of Administration | Frequency | Reference |
| BALB/c nu/nu mice (Breast Cancer) | 0.05 - 1 mg/kg | Intravenous | Thrice a week | [1] |
| Mice (Colorectal Liver Metastases) | 100 mg/kg | Intraperitoneal | Every 3rd day | [6] |
| Copenhagen rats (Prostate Cancer) | 5 mg/kg | Systemic | Five injections over 16 days | [1] |
| Mice (Lewis Lung Carcinoma) | 1 - 10 mg/kg | Not specified | Thrice a week | [2] |
Table 2: Preclinical and Clinical Safety Information for ATN-161
| Study Type | Species | Key Finding | Reference |
| Preclinical Toxicology | Rats and Primates | No consistent evidence of toxicity except at extremely high, supratherapeutic doses. | [1] |
| Phase I Clinical Trial | Humans | Well-tolerated at doses up to 16 mg/kg; no dose-limiting toxicities observed. | [1][5] |
| General Preclinical | Mice | Described as having a large therapeutic index. | [2] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth and Metastasis Model (Breast Cancer)
-
Animal Model: Female BALB/c nu/nu mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Inoculation:
-
For subcutaneous tumors: Inoculate cells subcutaneously in the flank.
-
For metastasis studies: Inoculate cells into the left ventricle of the heart.
-
-
Treatment Groups:
-
Vehicle control.
-
ATN-161 (e.g., 0.05, 0.1, 1 mg/kg).
-
-
Administration: Administer ATN-161 or vehicle intravenously three times a week.
-
Monitoring:
-
Measure tumor volume weekly.
-
Evaluate metastasis through imaging (e.g., X-ray, micro-CT) and histology.
-
-
Endpoint Analysis: Harvest tumors for histological evaluation, including microvessel density and proliferation markers.
Protocol 2: In Vitro Western Blot for MAPK Phosphorylation
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Cell Plating: Plate 1 x 10^6 cells in 100 mm Petri dishes and allow them to adhere for 24 hours.
-
Serum Starvation: Serum-starve the cells overnight.
-
Treatment: Treat cells with vehicle or ATN-161 (e.g., 1-100 µmol/L) for various time points (e.g., 15-60 minutes). A maximal effect on MAPK phosphorylation has been observed at 20 µmol/L after 30 minutes.[1][3]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot: Perform Western blot analysis using antibodies against total MAPK, phosphorylated MAPK, and a loading control (e.g., β-tubulin).
-
Detection: Use enhanced chemiluminescence for detection.
Visualizations
Caption: Mechanism of action of ATN-161.
References
- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting ATN-161 trifluoroacetate salt in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ATN-161 trifluoroacetate salt in cell-based assays.
Troubleshooting Guide
Researchers may encounter challenges when working with ATN-161. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Improper solvent or storage. This compound has specific solubility characteristics. | - For aqueous solutions, dissolve in water or PBS (pH 7.2) at concentrations up to 2 mg/mL and approximately 1 mg/mL, respectively.[1] It is recommended to use aqueous solutions the same day they are prepared.[1]- For stock solutions, use fresh, high-quality DMSO. A concentration of 3 mg/mL (5.01 mM) in DMSO has been reported.[2] Note that DMSO that has absorbed moisture will have reduced solubilizing capacity.[2]- To aid dissolution in water, gentle warming to 45-60°C and low-frequency sonication can be employed.[3][4]- Store the powdered salt at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.[2] |
| Inconsistent or No Biological Activity | Suboptimal concentration, incorrect experimental setup, or degraded compound. | - ATN-161 can exhibit a U-shaped dose-response curve in some preclinical models.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in vitro have been reported to range from nanomolar to micromolar levels (e.g., starting at 100 nM for migration inhibition).[4][6]- Ensure the target integrins (α5β1 and/or αvβ3) are expressed on your cells of interest.[7]- Confirm the stability of the compound. If improperly stored, the peptide may have degraded. Use freshly prepared solutions for experiments. |
| Unexpected Effects on Cell Proliferation | Off-target effects or assay-specific artifacts. | - ATN-161 is generally not reported to have a direct significant effect on tumor cell proliferation at concentrations up to 100 µM in some cell lines.[2] Its primary mechanisms are anti-angiogenic and anti-metastatic.[7][8][9] However, effects can be cell-type dependent.- In some contexts, particularly in combination with other agents like 5-FU, it can reduce tumor cell proliferation.[6]- If using colorimetric proliferation assays like MTT or MTS, ensure the trifluoroacetate salt or the solvent does not interfere with the assay reagents or cellular metabolism. Include appropriate vehicle controls. |
| High Background in Adhesion Assays | Non-specific cell binding or issues with plate coating. | - Ensure plates are properly coated with the appropriate extracellular matrix protein (e.g., fibronectin) to mediate integrin-specific adhesion.- Block any uncoated surfaces with a suitable blocking agent (e.g., BSA) to prevent non-specific cell attachment.- Optimize cell seeding density to avoid overcrowding, which can lead to non-specific cell-cell adhesion. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ATN-161?
ATN-161 is a small peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[2][7] It is derived from the synergy region of fibronectin and functions as a non-RGD-based inhibitor.[7][8] By binding to the beta subunits of these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting their function.[2][5] This blockade disrupts cell adhesion to the extracellular matrix, cell migration, and downstream signaling pathways involved in angiogenesis and tumor progression.[7][10]
2. Which signaling pathways are affected by ATN-161?
ATN-161 inhibits integrin-mediated signaling. This includes the downstream phosphorylation of key signaling molecules such as Mitogen-Activated Protein Kinase (MAPK) and the Focal Adhesion Kinase (FAK)/Akt pathway.[2][11][12] By disrupting these pathways, ATN-161 can inhibit processes like cell migration and survival.[13][14]
ATN-161 Signaling Pathway
Caption: Inhibition of the Integrin α5β1 signaling cascade by ATN-161.
3. How should I prepare a stock solution of this compound?
For a stock solution, dissolve this compound in fresh, anhydrous DMSO.[2] A concentration of 3 mg/mL (5.01 mM) is a common starting point.[2] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C for up to one year.[2] For aqueous solutions for immediate use in assays, dissolve the salt in sterile water or PBS.[1]
4. What concentrations of ATN-161 are typically used in cell-based assays?
The optimal concentration of ATN-161 is dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve. However, published studies have shown biological effects in the following ranges:
-
Cell Migration: Inhibition has been observed starting at 100 nM.[4][6]
-
MAPK Phosphorylation: Maximal inhibition was seen at 20 µM after 30 minutes of treatment in MDA-MB-231 cells.[2]
-
General in vitro studies: Concentrations ranging from 1 µM to 100 µM are often used.[2]
5. Does ATN-161 affect cell viability?
ATN-161 generally does not show significant direct cytotoxic effects on tumor cells at concentrations up to 100 µM.[2] Its primary therapeutic effects in vivo are thought to be mediated through the inhibition of angiogenesis and metastasis rather than direct killing of tumor cells.[5] However, in combination with chemotherapeutic agents like 5-FU, it has been shown to increase apoptosis.[4][6]
Experimental Protocols
1. Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol outlines a general procedure for assessing the effect of ATN-161 on cell migration towards a chemoattractant.
Cell Migration Assay Workflow
Caption: Workflow for a typical cell migration or invasion assay.
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cells of interest
-
Serum-free culture medium
-
Culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
Procedure:
-
Culture cells to sub-confluency. Serum-starve the cells for 18-24 hours prior to the assay.
-
Prepare a single-cell suspension in serum-free medium.
-
Pre-treat the cells with various concentrations of ATN-161 or vehicle control for 30 minutes at 37°C.[15]
-
Add 600 µL of culture medium containing the chemoattractant to the lower wells of the 24-well plate.[16]
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells in 200 µL of serum-free medium) into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 20-24 hours).[16]
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Stain the fixed cells with a suitable stain (e.g., 0.2% crystal violet for 10 minutes).[17]
-
Gently wash the inserts to remove excess stain.
-
Allow the inserts to dry, then visualize and count the migrated cells under a microscope. Alternatively, the stain can be eluted and quantified using a plate reader.
2. Cell Viability/Proliferation Assay (MTS Assay)
This protocol provides a method to assess the effect of ATN-161 on cell viability.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control
-
MTS reagent
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL) and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of ATN-161 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Note: It is important to include appropriate controls, such as wells with medium only (no cells) to determine background absorbance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ATN-161 TFA salt | Integrin Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Role and mechanism of Integrin α5β1 in bone formation and disease [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. ATN-161 Ameliorates Ischemia/Reperfusion-induced Oxidative Stress, Fibro-inflammation, Mitochondrial damage, and Apoptosis-mediated Tight Junction Disruption in bEnd.3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of ATN-161 Trifluoroacetate Salt
Welcome to the technical support center for ATN-161. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the experimental success of ATN-161 trifluoroacetate salt. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[1][2] These integrins play a crucial role in angiogenesis, the formation of new blood vessels, and tumor progression.[1][2] ATN-161 binds to these integrins, interfering with their function and thereby inhibiting processes like cell migration and adhesion that are critical for tumor growth and metastasis.[3] It has been shown to inhibit the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are downstream of integrin signaling.[2][4]
Q2: Why is my ATN-161 supplied as a trifluoroacetate (TFA) salt, and can this affect my experiments?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides, including ATN-161.[5] During the final purification step, TFA is used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC).[5] While most of the free TFA is removed during lyophilization, it can form a salt with the peptide.[5]
Residual TFA can indeed affect your experiments in several ways:
-
Biological Activity: TFA has been reported to influence cell proliferation and other biological assays, sometimes leading to inconsistent or misleading results.[6]
-
Physicochemical Properties: The TFA counterion can impact the solubility, aggregation, and secondary structure of the peptide.[7]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR).[7]
For sensitive in vitro and in vivo experiments, it is advisable to consider exchanging the TFA counterion for a more biocompatible one, such as chloride or acetate.[5]
Q3: What are the main challenges to achieving good bioavailability with ATN-161?
A3: Like many peptide-based drugs, ATN-161 faces several challenges in achieving high bioavailability, primarily due to its short plasma half-life.[4] Key obstacles include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and in circulation.
-
Poor Permeability: The hydrophilic nature and size of peptides can limit their ability to cross biological membranes.
-
Rapid Clearance: Small peptides are often rapidly cleared from the bloodstream by the kidneys.
Q4: What are some promising strategies to improve the bioavailability of ATN-161?
A4: Several formulation strategies can be employed to enhance the bioavailability of ATN-161:
-
Nanoparticle Encapsulation: Encapsulating ATN-161 in nanoparticles, such as polymersomes, can protect it from degradation, prolong its circulation time, and facilitate targeted delivery.[1][8]
-
Hydrogel Formulations: Incorporating ATN-161 into a hydrogel matrix can provide sustained release of the peptide over an extended period, maintaining therapeutic concentrations at the target site.
-
Chemical Modification: While not extensively reported for ATN-161, techniques like PEGylation (attaching polyethylene glycol chains) can increase the hydrodynamic size of the peptide, reducing renal clearance and improving stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or inconsistent solubility of lyophilized ATN-161 powder. | 1. Influence of TFA counterion.2. Improper solvent selection.3. Aggregation of the peptide. | 1. Counterion Exchange: Consider exchanging the TFA for a chloride or acetate salt. A common method is to dissolve the peptide in a dilute HCl solution and then lyophilize.[7]2. Solvent Optimization: For initial solubilization, try a small amount of an organic solvent like DMSO before adding your aqueous buffer. Ensure the final DMSO concentration is low enough not to affect your assay (typically <0.5%).[9]3. Sonication/Vortexing: Gentle sonication or vortexing can help to break up aggregates and improve dissolution.[4] |
| Variability in results between different batches of ATN-161 TFA salt. | 1. Differences in residual TFA content.2. Inconsistent peptide purity or aggregation state. | 1. Quantify TFA Content: If possible, quantify the TFA content in each batch to assess for significant variations.2. Counterion Exchange: Performing a counterion exchange to a consistent salt form can reduce batch-to-batch variability.[7]3. Quality Control: Ensure each batch meets purity specifications using techniques like HPLC and mass spectrometry. |
| Reduced or unexpected biological activity in cell-based assays. | 1. Interference from the TFA counterion.2. Degradation of the peptide in culture media.3. Sub-optimal assay conditions. | 1. TFA-free Control: If possible, obtain or prepare ATN-161 with a different counterion (e.g., HCl) to compare its activity directly against the TFA salt.[5]2. Fresh Preparations: Always prepare fresh working solutions of ATN-161 for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.[4]3. Assay Optimization: Ensure your cell density, incubation times, and other assay parameters are optimized for your specific cell line and experimental question. |
| Difficulty in achieving sustained therapeutic levels in vivo. | 1. Rapid clearance of the peptide.2. Degradation in circulation. | 1. Formulation for Sustained Release: Utilize a delivery system such as polymersomes or a hydrogel to provide a sustained release of ATN-161.[1] |
Data Presentation
Table 1: Pharmacokinetic Parameters of ATN-161 in a Phase 1 Clinical Trial (Intravenous Infusion)
| Dose Level (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Total Clearance (mL/min) | Half-life (h) |
| 1.0 | 1,860 | 1,380 | 13.0 | 3.2 |
| 2.0 | 3,840 | 2,860 | 12.4 | 3.9 |
| 4.0 | 7,820 | 5,980 | 11.8 | 4.2 |
| 8.0 | 18,100 | 15,300 | 9.2 | 5.0 |
| 16.0 | 35,500 | 32,100 | 8.8 | 4.8 |
| Data adapted from a Phase 1 clinical trial. Note that at higher doses (8.0 and 16.0 mg/kg), clearance was reduced, suggesting saturable pharmacokinetics.[7][10] |
Table 2: Comparative Bioavailability of ATN-161 in a Polymersome Formulation
| Formulation | Elimination Half-life (h) | Doxorubicin Accumulation in Tumor (fold increase vs. control) |
| DOX-ATN/SCID-Ps | 4.13 | 4 |
| This table presents data on doxorubicin-loaded polymersomes functionalized with ATN-161 (DOX-ATN/SCID-Ps), demonstrating the potential of this delivery system to enhance circulation time and tumor accumulation.[1] |
Experimental Protocols
Protocol 1: Preparation of ATN-161 Loaded Polymersomes
This protocol describes a general method for encapsulating a therapeutic agent within polymersomes, which can be adapted for ATN-161.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-b-PCL)
-
Organic solvent (e.g., chloroform or dimethylformamide - DMF)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis membrane (MWCO appropriate for removing the organic solvent and free drug)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer and ATN-161 in the chosen organic solvent.
-
Thin Film Hydration Method: a. In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin polymer-drug film on the flask wall.[11] b. Hydrate the film with the aqueous buffer and sonicate to form a suspension of polymersomes.[11]
-
Nanoprecipitation Method: a. Inject the polymer-drug solution in the organic solvent into the aqueous buffer under stirring.[12] b. The polymersomes will self-assemble as the organic solvent diffuses into the aqueous phase.[12]
-
Purification: a. Dialyze the polymersome suspension against fresh aqueous buffer to remove the organic solvent and any unencapsulated ATN-161.
-
Characterization: a. Determine the size and morphology of the polymersomes using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[11] b. Quantify the drug loading content and encapsulation efficiency using a suitable analytical method such as HPLC.[11]
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
This protocol can be used to assess the inhibitory effect of ATN-161 on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium with and without serum (or other chemoattractant)
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well plates
-
ATN-161 solution at various concentrations
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: a. Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. Add the cell suspension to the upper chamber of the inserts. d. Add different concentrations of ATN-161 to the upper chamber with the cells. Include a vehicle control.[13][14][15][16]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 24 hours). The optimal time should be determined empirically for your cell line.
-
Fixation and Staining: a. Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the fixed cells with crystal violet.[14]
-
Quantification: a. Elute the crystal violet stain from the cells using a destaining solution (e.g., 10% acetic acid). b. Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength. c. Alternatively, count the number of migrated cells in several random fields under a microscope.
Mandatory Visualizations
ATN-161 Signaling Pathway
Caption: ATN-161 inhibits integrin signaling, leading to decreased FAK and MAPK/ERK phosphorylation.
Experimental Workflow for Improving ATN-161 Bioavailability
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. bio-works.com [bio-works.com]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - American Chemical Society - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile method for anti-cancer drug encapsulation into polymersomes with a core-satellite structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
ATN-161 Trifluoroacetate Salt in Serum: A Technical Support Center
Welcome to the technical support center for ATN-161 trifluoroacetate salt. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments involving the stability and activity of ATN-161 in a serum environment.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] These integrins are crucial for processes like angiogenesis (new blood vessel formation) and tumor progression.[1][2][3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, and proliferation.[1][3]
Q2: Why is ATN-161 supplied as a trifluoroacetate (TFA) salt?
A2: Peptides synthesized via solid-phase peptide synthesis (SPPS) are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase.[4][5] The TFA acts as an ion-pairing agent, improving separation.[3] Consequently, the final lyophilized peptide product is typically a TFA salt.[4][5]
Q3: Can the trifluoroacetate (TFA) salt affect my experiments?
A3: Yes, the TFA counter-ion can potentially influence experimental outcomes. At certain concentrations, TFA has been reported to affect cell proliferation and alter the pH of assay solutions.[4] For sensitive biological assays, it is crucial to consider the potential effects of TFA and, if necessary, perform a salt exchange to a more biologically compatible form like acetate or hydrochloride.[3][4][6]
Q4: What is the expected stability of ATN-161 in serum?
A4: As a peptide, ATN-161 is susceptible to degradation by proteases present in serum.[7][8] A phase 1 clinical trial reported a plasma half-life of 3.2–5.0 hours for ATN-161 in humans when administered intravenously.[9] However, the in vitro stability can vary depending on the specific conditions of the experiment, such as the source of the serum and incubation temperature.
Q5: How can I assess the stability of this compound in my serum samples?
A5: The stability of ATN-161 in serum can be determined by incubating the peptide in serum at a physiological temperature (e.g., 37°C) and monitoring its concentration over time. The most common analytical methods for this are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These techniques allow for the quantification of the intact peptide and the identification of potential degradation products.[10][11][12]
Troubleshooting Guides
Issue 1: High Variability in Serum Stability Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Handling | Serum should be handled consistently. Use pooled serum from multiple donors if possible to minimize individual variability. Avoid repeated freeze-thaw cycles which can affect protease activity. |
| Variable Incubation Conditions | Ensure a constant and uniform temperature during incubation (e.g., using a calibrated water bath or incubator). Precisely control the timing of sample collection. |
| Pre-analytical Sample Processing | Standardize the method for stopping the degradation reaction and precipitating serum proteins. Inconsistent precipitation can lead to variable recovery of the peptide. |
| Analytical Method Variability | Validate your HPLC or LC-MS method for linearity, precision, and accuracy. Use an internal standard to account for variations in sample injection and instrument response. |
Issue 2: No Detectable ATN-161 Signal After Incubation
| Potential Cause | Troubleshooting Step |
| Rapid Degradation | The peptide may be degrading very quickly under your experimental conditions. Shorten the incubation time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the initial degradation kinetics. |
| Low Starting Concentration | Ensure the initial concentration of ATN-161 is above the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. |
| Poor Peptide Recovery | Optimize the protein precipitation and peptide extraction steps. Different organic solvents or acids can be tested to maximize the recovery of ATN-161 from the serum matrix. |
| Adsorption to Labware | Peptides can adsorb to plastic surfaces. Consider using low-binding microcentrifuge tubes and pipette tips. |
Issue 3: Unexpected Peaks in HPLC/LC-MS Chromatogram
| Potential Cause | Troubleshooting Step |
| Peptide Degradation Products | These new peaks may represent metabolites of ATN-161 resulting from proteolytic cleavage. Use LC-MS/MS to identify the mass of these fragments and determine the cleavage sites. |
| Serum Matrix Interference | Endogenous components of the serum may be co-eluting with your peptide or its fragments. Optimize your chromatographic gradient to improve the resolution between the analyte peaks and matrix components. |
| Contamination | Ensure all reagents and labware are clean. Run a blank serum sample (without ATN-161) to identify any background peaks. |
Experimental Protocols
Protocol 1: Assessment of ATN-161 Stability in Serum using RP-HPLC
-
Preparation of ATN-161 Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Incubation: Spike a known concentration of the ATN-161 stock solution into pre-warmed (37°C) serum. It is advisable to use a final serum concentration of at least 25%.[13]
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a solution that will stop enzymatic activity and precipitate proteins. A common choice is a cold organic solvent like acetonitrile or ethanol, often containing an acid such as formic acid or TFA (e.g., 1% formic acid in ethanol).[13]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the remaining intact ATN-161 and any soluble degradation products. Analyze the supernatant by RP-HPLC with UV detection (typically at 214 nm for the peptide bond).[7]
-
Data Analysis: Quantify the peak area of the intact ATN-161 at each time point relative to the time zero sample. Calculate the percentage of remaining peptide and determine the half-life (t1/2).
Protocol 2: Identification of ATN-161 Degradation Products using LC-MS
-
Sample Preparation: Follow steps 1-5 from the RP-HPLC protocol.
-
LC-MS Analysis: Inject the supernatant into an LC-MS system. The liquid chromatography component will separate the intact peptide from its degradation products. The mass spectrometer will determine the mass-to-charge ratio (m/z) of the parent peptide and any fragments.
-
Data Interpretation: By comparing the masses of the detected fragments to the sequence of ATN-161, it is possible to identify the specific cleavage sites where proteases have acted.
Quantitative Data Summary
Pharmacokinetic Parameters of ATN-161 from Phase 1 Clinical Trial [9]
| Parameter | Value |
| Observed Half-life (t1/2) | 3.2–5.0 hours |
| Dose Range | 0.1–16 mg/kg |
| Administration | 10-minute intravenous infusion |
| Elimination | Suggestion of saturable elimination at higher doses (8 and 16 mg/kg) |
Visualizations
Caption: Simplified signaling pathway of ATN-161 action.
Caption: Experimental workflow for serum stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 11. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
controlling for ATN-161 trifluoroacetate salt peptide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of ATN-161 trifluoroacetate salt. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and how does it work?
A1: ATN-161 is a synthetic peptide antagonist of integrin α5β1 and αvβ3.[1][2][3] Its sequence is Ac-PHSCN-NH2, meaning it is acetylated at the N-terminus and amidated at the C-terminus, which enhances its stability and bioactivity.[1] ATN-161 works by binding to integrins, which are cell surface receptors crucial for cell adhesion, migration, and signaling. This binding can lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are involved in angiogenesis and tumor progression.[1][2]
Q2: What does the "trifluoroacetate salt" refer to and is it important?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides via reverse-phase high-performance liquid chromatography (HPLC). As a result, the final peptide product is often isolated as a TFA salt, where the TFA counter-ion is associated with positively charged residues on the peptide. It is crucial to be aware of the TFA salt form as it can have unintended biological effects, including cytotoxicity or altered cell proliferation, which may confound experimental results.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the stability and activity of ATN-161. Recommendations for storage are summarized in the table below. It is highly recommended to aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Peptide Solubility Problems
-
Problem: Difficulty dissolving the lyophilized ATN-161 powder.
-
Possible Cause: ATN-161 is a relatively hydrophobic peptide. The N-terminal acetylation and C-terminal amidation, while increasing stability, can decrease solubility in aqueous solutions by reducing the overall charge of the peptide.[1][4]
-
Solution:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water. One supplier suggests solubility up to 2 mg/mL in water.
-
Use Organic Solvents for Stock Solutions: For higher concentrations, dissolve ATN-161 in a minimal amount of an organic solvent like DMSO. A supplier suggests a solubility of up to 3 mg/mL in fresh DMSO.[1] Note: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1]
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the aqueous buffer away from the pI can increase solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be more effective.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Problem: High variability between experiments or results that contradict published findings (e.g., unexpected cytotoxicity or stimulation of cell proliferation).
-
Possible Cause: Interference from the trifluoroacetate (TFA) counter-ion. TFA has been reported to have its own biological effects, which can vary depending on the cell type and concentration.
-
Solution:
-
TFA Control: Run a control experiment with TFA alone (at a concentration equivalent to that in your peptide solution) to determine its effect on your specific assay system.
-
Counter-ion Exchange: For sensitive applications, it is highly recommended to perform a counter-ion exchange to replace TFA with a more biocompatible counter-ion, such as hydrochloride (HCl) or acetate. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
-
Issue 3: Loss of Peptide Activity Over Time in Solution
-
Problem: A freshly prepared solution of ATN-161 shows the expected activity, but the activity decreases upon storage.
-
Possible Cause:
-
Degradation: Peptides in solution are susceptible to degradation, especially at room temperature or in non-sterile conditions. The cysteine and histidine residues in ATN-161 can be prone to oxidation.[3][5][6]
-
Adsorption: Peptides can adsorb to the surface of storage vials, leading to a decrease in the effective concentration.
-
-
Solution:
-
Proper Storage of Solutions: As outlined in the data table, store stock solutions at -20°C or -80°C. For aqueous solutions, it is often recommended to use them fresh and not store for more than a day.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
-
Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes to minimize adsorption.
-
Sterile Conditions: Prepare and handle solutions under sterile conditions to prevent microbial contamination and degradation.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Store desiccated. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Use fresh DMSO.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | For shorter-term storage. |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ATN-161
-
Allow the vial of lyophilized ATN-161 to equilibrate to room temperature before opening to prevent condensation.
-
For a stock solution in an organic solvent, add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 3 mg/mL).[1]
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
For aqueous solutions, add the desired volume of sterile, distilled water or buffer. If solubility is an issue, consider the troubleshooting steps above.
-
Aliquot the stock solution into single-use, low-protein-binding tubes and store at the recommended temperature.
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counter-ion Exchange
This protocol is adapted from established methods for peptide salt exchange.
-
Dissolve the ATN-161 TFA salt in a minimal volume of deionized water.
-
Add a solution of 100 mM HCl to the peptide solution.
-
Let the solution stand at room temperature for approximately 5 minutes.
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, repeat steps 1-5 two to three times.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form. Reconstitute as needed for your experiments.
Mandatory Visualizations
Caption: Experimental workflow for using and troubleshooting ATN-161.
Caption: ATN-161 signaling pathway inhibition.
References
- 1. lifetein.com [lifetein.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Effect of adjacent histidine and cysteine residues on the spontaneous degradation of asparaginyl- and aspartyl-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected results with ATN-161 trifluoroacetate salt treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ATN-161 trifluoroacetate salt.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its primary mechanism of action?
A1: ATN-161 is a synthetic peptide antagonist of several integrins, including α5β1 and αvβ3.[1][2] It is derived from the synergy region of fibronectin.[3][4] Its primary mechanism involves binding to integrins, which play a crucial role in cell adhesion, migration, differentiation, and angiogenesis.[3] By binding to these integrins, ATN-161 can inhibit processes like angiogenesis (the formation of new blood vessels) and tumor growth.[1][2]
Q2: What is the expected outcome of ATN-161 treatment in an in vivo angiogenesis model?
A2: In preclinical models of angiogenesis, such as the Matrigel plug model, ATN-161 is expected to inhibit the formation of new blood vessels in a dose-dependent manner.[1] However, it is crucial to note that ATN-161 has been observed to exhibit a U-shaped dose-response curve in several preclinical models.[1]
Q3: Does ATN-161 directly affect tumor cell proliferation in vitro?
A3: Studies have shown that ATN-161 treatment up to 100 μmol/L does not have a significant effect on tumor cell proliferation in vitro when used as a single agent.[2][5] Its primary antitumor effects in vivo are believed to be a result of inhibiting angiogenesis rather than direct cytotoxicity to tumor cells.[5] However, when combined with chemotherapy agents like 5-FU, ATN-161 has been shown to significantly reduce tumor cell proliferation.[6][7]
Q4: What are the known downstream signaling pathways affected by ATN-161?
A4: ATN-161 is thought to modulate integrin signaling. One identified pathway involves Protein Kinase A (PKA), as the antiangiogenic activity of ATN-161 can be reversed by a PKA inhibitor.[1] Additionally, ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[2][8]
Troubleshooting Guide
Unexpected Result 1: Lack of Efficacy or Reduced Efficacy at Higher Doses
Problem: You observe a diminished or complete loss of the inhibitory effect of ATN-161 at higher concentrations in your angiogenesis or tumor growth model.
Possible Cause: This is a documented characteristic of ATN-161, known as a U-shaped dose-response curve.[1] The exact biochemical reasons for this are not fully elucidated but may involve a second lower affinity receptor or receptor down-regulation at saturating concentrations.[1]
Troubleshooting Steps:
-
Dose-Response Validation: Perform a comprehensive dose-response study with a wide range of ATN-161 concentrations, including very low doses, to fully characterize the dose-response curve in your specific model.
-
Optimal Dose Selection: Based on your dose-response data, select a dose from the inhibitory range for subsequent experiments and avoid concentrations that fall into the non-responsive higher dose range.
-
Investigate Downstream Signaling: At high doses, assess the phosphorylation status of key signaling molecules like MAPK and FAK to see if the signaling inhibition is also lost.
Unexpected Result 2: Inconsistent Results Between Experiments
Problem: You are experiencing significant variability in the efficacy of ATN-161 across different experimental repetitions.
Possible Causes:
-
Peptide Stability and Handling: Peptides can be susceptible to degradation. Improper storage or handling of the this compound can lead to loss of activity.
-
Solubility Issues: Peptides can sometimes be difficult to dissolve completely, leading to inaccurate concentrations.
-
Aggregation: Peptides may aggregate, reducing their effective concentration and activity.
Troubleshooting Steps:
-
Storage and Handling: Store this compound as recommended by the supplier, typically at -20°C or -80°C and protected from moisture.[7] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solubilization Protocol: Follow the recommended solubilization protocol. For this compound, this may involve using water or DMSO and may require sonication or gentle warming to achieve complete dissolution.[6] Prepare fresh solutions for each experiment if possible.
-
Monitor for Aggregation: Use techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC) to check for peptide aggregation in your stock solutions.
Unexpected Result 3: No Effect on Downstream Signaling Pathways
Problem: You do not observe the expected decrease in MAPK or FAK phosphorylation after ATN-161 treatment in your cell-based assay.
Possible Causes:
-
Incorrect Timepoint: The inhibition of signaling pathways can be transient.
-
Cell Line Specificity: The expression levels of the target integrins (α5β1, αvβ3) may be low in your chosen cell line.
-
Serum Interference: Components in the cell culture serum may interfere with ATN-161 activity.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal timepoint for observing the inhibition of MAPK and FAK phosphorylation after ATN-161 treatment. Maximal effects on MAPK phosphorylation have been observed after 30 minutes of treatment.[2]
-
Confirm Integrin Expression: Verify the expression of α5β1 and αvβ3 integrins on your cells using flow cytometry or western blotting.
-
Serum Starvation: Conduct the experiment under serum-starved or reduced serum conditions to minimize potential interference.[2]
Quantitative Data Summary
Table 1: In Vivo Efficacy of ATN-161 in a Matrigel Plug Angiogenesis Model
| ATN-161 Dose (mg/kg, i.v.) | Inhibition of Angiogenesis (%) |
| 0.025 | ~20% |
| 0.25 | ~40% |
| 2.5 | ~60% |
| 25 | ~30% |
| 150 | ~10% |
Data is approximated from the U-shaped dose-response curve presented in preclinical models.[1] Actual results may vary depending on the specific experimental conditions.
Table 2: In Vitro Inhibition of HMVEC Migration by ATN-161
| ATN-161 Concentration | Inhibition of VEGF-induced Migration |
| 100 nM | Statistically significant inhibition |
ATN-161 was shown to decrease the number of migrating cells in response to VEGF in a dose-dependent manner starting at 100 nM.[6][9]
Experimental Protocols
Western Blot Analysis for MAPK Phosphorylation
-
Cell Culture and Treatment: Plate MDA-MB-231 cells (1 x 10^6) in 100 mm Petri dishes and allow them to adhere for 24 hours.[2]
-
Serum Starvation: Serum-starve the cells overnight.[2]
-
ATN-161 Treatment: Treat the cells with vehicle or ATN-161 (1-100 μmol/L) for various time points (e.g., 15, 30, 60 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated MAPK and total MAPK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[2]
In Vivo Matrigel Plug Angiogenesis Assay
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with desired growth factors (e.g., VEGF, FGF-2) and different concentrations of ATN-161.[1]
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.
-
Systemic ATN-161 Administration (for systemic effect evaluation): Alternatively, inject Matrigel with growth factors only and administer different doses of ATN-161 intravenously (i.v.).[1]
-
Plug Excision: After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analysis: Analyze the plugs for neovascularization by measuring hemoglobin content (e.g., using the Drabkin method) or by histological analysis to quantify blood vessel density.
Visualizations
Caption: ATN-161 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of ATN-161 Trifluoroacetate Salt and Cilengitide for Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational integrin inhibitors, ATN-161 trifluoroacetate salt and Cilengitide, for the treatment of glioblastoma (GBM). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform researchers and drug development professionals in the field of neuro-oncology.
Introduction to ATN-161 and Cilengitide
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The highly invasive nature of GBM cells and the tumor's profound angiogenesis are key factors contributing to therapeutic resistance and recurrence. Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, play a crucial role in these processes, making them attractive targets for novel therapeutic interventions.
This compound is a synthetic peptide that acts as an antagonist of α5β1 integrin. It is derived from the synergy region of fibronectin and has been investigated for its anti-angiogenic and anti-tumor activities.[1]
Cilengitide is a cyclic pentapeptide that selectively inhibits αvβ3 and αvβ5 integrins.[2] It has been extensively studied in preclinical and clinical settings for its potential to inhibit angiogenesis and tumor cell invasion in glioblastoma.[3][4]
Mechanism of Action and Signaling Pathways
ATN-161 and Cilengitide target different integrin heterodimers, leading to the inhibition of distinct downstream signaling pathways involved in glioblastoma progression.
ATN-161: By targeting α5β1 integrin, ATN-161 disrupts the interaction of GBM cells with fibronectin in the extracellular matrix. This interference is thought to inhibit tumor growth, angiogenesis, and metastasis.[5] Preclinical studies suggest that ATN-161's anti-tumor effects are primarily due to the inhibition of new blood vessel growth rather than a direct apoptotic effect on tumor cells.[5]
Cilengitide: Cilengitide targets αvβ3 and αvβ5 integrins, which are overexpressed on both GBM cells and tumor-associated endothelial cells.[6] Inhibition of these integrins disrupts cell adhesion and migration, suppresses angiogenesis, and can induce apoptosis in tumor and endothelial cells.[3][4] The downstream signaling cascade involves the inhibition of Focal Adhesion Kinase (FAK), Src, and Akt pathways.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for ATN-161 and Cilengitide in the context of glioblastoma. Direct comparative studies are limited; therefore, the data is presented from individual studies.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Assay | IC50 | Reference |
| ATN-161 | Data not available | - | - | - |
| Cilengitide | Various GBM cell lines | Cell Viability | < 20 µM | [7] |
| Cilengitide | Immobilized αvβ3 and αvβ5 | Binding Assay | 3 - 40 nM | [8] |
| Cilengitide | U87MG (cell attachment) | Adhesion Assay | 0.4 µM | [8] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
| ATN-161 | Copenhagen Rats | MLL prostate cancer | Markedly reduced primary tumor growth and metastasis.[5] | |
| Cilengitide | Nude Mice | Orthotopic U87 glioblastoma | Antitumor benefit as a single agent and synergistic interaction with radiotherapy.[8] | |
| Cilengitide | Nude Mice | Orthotopic U251 glioblastoma | Enhanced antitumor activity of radiotherapy when given 4-8 hours prior.[4] |
Table 3: Clinical Trial Data (Recurrent Glioblastoma)
| Compound | Phase | Key Efficacy Endpoint | Result | Reference |
| ATN-161 | I | Objective Response | No objective responses, but 6 patients had stable disease > 4 cycles.[5] | |
| Cilengitide | II | 6-month Progression-Free Survival (PFS) | 12% | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Migration Assay (Boyden Chamber)
This assay is used to assess the migratory capacity of glioblastoma cells in response to a chemoattractant.
Protocol:
-
Chamber Preparation: Use a Boyden chamber apparatus with a porous membrane (typically 8 µm pore size). Coat the underside of the membrane with an extracellular matrix protein like fibronectin or vitronectin and allow it to dry.[9]
-
Chemoattractant: Fill the lower chamber with serum-containing medium or a specific chemoattractant.
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium, with or without the test compound (ATN-161 or Cilengitide), and place them in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 6-24 hours).
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields. The results are typically expressed as the average number of migrated cells per field.[9]
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[10]
Protocol:
-
Cell Treatment: Culture glioblastoma cells and treat them with the desired concentrations of ATN-161 or Cilengitide for a specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[10]
In Vivo Orthotopic Glioblastoma Xenograft Model
This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to study tumor growth and response to therapy in a more clinically relevant environment.[12][13]
Protocol:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10^5 cells/µL).[14]
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined location. Slowly inject the glioblastoma cell suspension into the brain parenchyma using a Hamilton syringe.[14]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups and administer ATN-161, Cilengitide, or a vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Assessment: Measure tumor volume regularly and monitor the survival of the animals. At the end of the study, harvest the brains for histological and molecular analysis.[14]
Conclusion
ATN-161 and Cilengitide represent two distinct strategies for targeting integrins in glioblastoma. ATN-161 focuses on the α5β1-fibronectin axis, primarily impacting angiogenesis, while Cilengitide has a broader effect on αvβ3 and αvβ5 integrins, influencing angiogenesis, invasion, and tumor cell survival.
While Cilengitide has been more extensively studied in glioblastoma, with a larger body of preclinical and clinical data, both agents have shown some promise in preclinical models. The lack of robust clinical efficacy for Cilengitide in later-phase trials highlights the challenges of targeting the complex tumor microenvironment in glioblastoma. Further investigation into ATN-161 and the development of novel integrin-targeting strategies, potentially in combination with other therapies, are warranted to fully explore the therapeutic potential of this class of drugs in glioblastoma. This guide provides a foundation for researchers to compare these two agents and design future studies to address the pressing need for more effective glioblastoma treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to ATN-161 Trifluoroacetate Salt and Other α5β1 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATN-161 trifluoroacetate salt with other inhibitors of the α5β1 integrin, a key receptor involved in cell adhesion, migration, and angiogenesis. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to α5β1 Integrin and its Inhibition
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin, a principal receptor for the extracellular matrix protein fibronectin, plays a crucial role in various physiological and pathological processes, including embryonic development, wound healing, and tumor progression and angiogenesis.[1][2][3] Its involvement in cancer has made it an attractive target for therapeutic intervention.
ATN-161 is a small peptide antagonist of integrin α5β1.[4] It is a capped pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[4][5] ATN-161 has been shown to inhibit angiogenesis and tumor growth in preclinical models.[4][6] This guide compares ATN-161 to other notable α5β1 inhibitors, providing available quantitative data on their performance.
Quantitative Comparison of α5β1 Inhibitors
The following tables summarize the available quantitative data for ATN-161 and other selected α5β1 inhibitors. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity and Selectivity
| Inhibitor | Target(s) | Binding Affinity (Kd) | Selectivity Notes | Reference(s) |
| ATN-161 | α5β1, αvβ3 | 1.0 µM (for α5β1), 0.6 µM (for αvβ3) | Binds to both α5β1 and αvβ3 integrins. | [6] |
| Volociximab (M200) | α5β1 | 0.1-0.4 nM | Chimeric monoclonal antibody specific for α5β1. | [7][8] |
| Cilengitide | αvβ3, αvβ5 | IC50 of 4 nM (for αvβ3) and 79 nM (for αvβ5) for vitronectin binding | Cyclic RGD peptide with high affinity for αv integrins. | [9] |
| K34c | α5β1 | Not specified | A potent and selective α5β1 integrin antagonist. | [3] |
Table 2: In Vitro Efficacy
| Inhibitor | Assay | Cell Line | IC50 / EC50 | Effect | Reference(s) |
| ATN-161 | MAPK Phosphorylation Inhibition | MDA-MB-231 | ~20 µM | Significant inhibition of MAPK phosphorylation. | [4][6] |
| ATN-161 | Cell Migration (VEGF-induced) | hCECs | Starting at 100 nM | Dose-dependent decrease in cell migration. | [10] |
| ATN-161 | Capillary Tube Formation (VEGF-induced) | hCECs | Not specified | Inhibition of tube formation. | [10] |
| Volociximab | HUVEC Proliferation | HUVEC | 0.2-0.5 nM | Inhibition of proliferation. | [7] |
| Volociximab | HUVEC Tube Formation | HUVEC | Not specified | Potent inhibition of tube formation. | [7] |
| Cilengitide | Inhibition of cell binding to Vitronectin | Human melanoma M21, UCLA-P3 human lung carcinoma | 0.4 µM | Inhibition of integrin-mediated binding. | [9] |
Signaling Pathways and Experimental Workflows
Visualizations of the α5β1 integrin signaling pathway and common experimental workflows used to evaluate inhibitors are provided below using Graphviz.
α5β1 Integrin Signaling Pathway
Integrin α5β1, upon binding to fibronectin, activates downstream signaling cascades that regulate key cellular processes.
Caption: α5β1 integrin signaling pathway upon fibronectin binding.
Experimental Workflow: Cell Migration Assay (Transwell)
A common method to assess the effect of inhibitors on cell migration is the transwell assay, also known as the Boyden chamber assay.
References
- 1. Exploring Integrin α5β1 as a Potential Therapeutic Target for Pulmonary Arterial Hypertension: Insights From Comprehensive Multicenter Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Head-to-Head Comparison of ATN-161 and Volociximab: Two Anti-Angiogenic Agents Targeting α5β1 Integrin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapies, the inhibition of tumor angiogenesis remains a critical strategy. Among the myriad of molecular targets, integrins, particularly α5β1, have emerged as key regulators of endothelial cell survival, proliferation, and migration. This guide provides an objective, data-driven comparison of two notable α5β1 integrin antagonists: ATN-161, a small peptide inhibitor, and volociximab, a chimeric monoclonal antibody.
At a Glance: Key Differences
| Feature | ATN-161 | Volociximab |
| Molecule Type | Pentapeptide (Ac-PHSCN-NH2) | Chimeric (human/murine) IgG4 monoclonal antibody |
| Primary Target | α5β1 integrin (also binds to other β1 and β3 integrins) | Specifically binds to α5β1 integrin |
| Binding Site | Binds to the β subunit of several integrins, outside the RGD-binding pocket.[1][2] | Binds to the α5β1 heterodimer. |
| Molecular Weight | ~587.7 g/mol | ~145.5 kDa[3] |
| Administration | Intravenous infusion[4] | Intravenous infusion[5] |
Quantitative Data Summary
The following tables summarize the available quantitative data for ATN-161 and volociximab, providing a basis for comparing their potency and preclinical efficacy.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | ATN-161 | Volociximab |
| Target(s) | α5β1, αvβ3, and other β1 integrins[1][6] | α5β1 integrin[7][8][9][10] |
| Binding Affinity (Kd) | Not explicitly found | 0.367 nM (to human α5β1)[8][9][10] |
| IC50 (Inhibition of Cell Proliferation) | Not directly inhibitory to tumor cell proliferation up to 100 µmol/L.[6] | 0.2-0.5 nM (HUVEC proliferation)[3][7][11] |
| EC50 (Effective Concentration) | ~3.16 µM (in reducing SARS-CoV-2 viral load in Vero E6 cells)[12] | 0.2 nM (ELISA)[8][9][10][11] |
| Other In Vitro Effects | Inhibits VEGF-induced migration of human choroidal endothelial cells (hCECs) in a dose-dependent manner, starting at 100 nM.[13] | Induces apoptosis in proliferating, but not resting, endothelial cells.[11] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | ATN-161 | Volociximab |
| Tumor Growth Inhibition | Dose-dependent decrease in tumor volume in a human breast cancer xenograft model (MDA-MB-231).[6] Showed a U-shaped dose-response curve in a Lewis lung carcinoma model.[14] | Suppressed tumor progression in a rabbit VX2 carcinoma model (10 mg/kg, i.v., twice weekly for 3 weeks).[3][7] |
| Angiogenesis Inhibition | 8- to 10-fold lower blood vessel density in MLL rat prostate tumors.[4] Inhibited angiogenesis in a Matrigel plug model in a dose-dependent manner.[1] | Potent inhibitor of neovessel formation in a cynomolgus monkey model of choroidal neovascularization.[5][11] |
| Metastasis Inhibition | Markedly decreased the incidence and number of skeletal and soft tissue metastases in a breast cancer model.[6] | In a mouse SKOV-3ip1 ovarian cancer xenograft model, the murine parent antibody of volociximab significantly decreased the number of metastases and total tumor burden.[15] |
Table 3: Pharmacokinetic Parameters
| Parameter | ATN-161 | Volociximab |
| Half-life (t1/2) | Rapid clearance from plasma (human, Phase I). Slower clearance from tumor tissue.[1][6] | ~30.4 - 32.9 days (human, Phase I, at 10-15 mg/kg).[5] |
| Clearance | Rapid from plasma. At 8.0 and 16.0 mg/kg, clearance was reduced, suggesting saturable pharmacokinetics (human, Phase I).[16] | Appeared to decrease with increasing dose (human, Phase I).[5] |
| Distribution | High tissue distribution (Vss) (human, Phase I). | Vss ranged from 2,770.9 to 15,641.8 mL (human, Phase I).[5] |
Mechanism of Action and Signaling Pathways
Both ATN-161 and volociximab exert their anti-angiogenic effects by disrupting the interaction between α5β1 integrin on endothelial cells and its ligand, fibronectin, in the extracellular matrix. This interaction is crucial for endothelial cell survival, proliferation, and migration, which are fundamental processes in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.
By blocking this interaction, both agents inhibit downstream signaling pathways that promote angiogenesis. While ATN-161 has been shown to inhibit MAPK phosphorylation[6], the broader signaling cascade affected by both agents involves the focal adhesion kinase (FAK) and Src pathways, which are critical for cell migration and survival.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are synthesized methodologies for key experiments cited in the comparison.
In Vitro Endothelial Cell Proliferation Assay (HUVEC)
This assay is fundamental to assessing the direct impact of an anti-angiogenic agent on endothelial cell growth.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.[17] For proliferation assays, cells are often serum-starved to synchronize their cell cycles before the experiment.
-
Treatment: HUVECs are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., volociximab from 0.01-100 nM) in the presence of a pro-angiogenic stimulus like VEGF or bFGF.[3][7]
-
Incubation: The cells are incubated for a defined period, typically 48 to 96 hours.[3][7]
-
Quantification of Proliferation: Cell proliferation is measured using methods such as the MTT assay, where the optical density is proportional to the number of viable cells.[13]
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are commonly used for xenograft studies with human cancer cell lines (e.g., MDA-MB-231).[6] For volociximab, which does not cross-react with rodent α5β1, alternative models like the rabbit VX2 carcinoma model have been utilized.[3][5][7]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) are injected subcutaneously or orthotopically into the animals.[6]
-
Treatment Regimen: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The drug is administered at specified doses and schedules (e.g., ATN-161 at 0.05-1 mg/kg/day, i.v.; volociximab at 10 mg/kg, i.v., twice weekly).[3][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Further analyses, such as immunohistochemistry for microvessel density, can be performed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-Integrin alpha 5 + beta 1 antibody [M200 (Volociximab)] (ab275977) | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. novusbio.com [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II, single-arm study of the anti-α5β1 integrin antibody volociximab as monotherapy in patients with platinum-resistant advanced epithelial ovarian or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ATN-161 Target Engagement: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This guide provides a detailed comparison of Western blotting and alternative assays for validating the target engagement of ATN-161, an inhibitor of α5β1 integrin.
ATN-161 is a peptide that targets and inhibits the function of α5β1 integrin, a key player in cell adhesion, signaling, and angiogenesis. Validating that ATN-161 effectively engages its target is paramount for preclinical and clinical success. This guide outlines a detailed Western blot protocol for this purpose and compares it with emerging alternative technologies, providing the necessary information to select the most appropriate method for your research needs.
The α5β1 Integrin Signaling Pathway and ATN-161's Mechanism of Action
Integrin α5β1, upon binding to its extracellular matrix ligand, fibronectin, initiates a downstream signaling cascade that promotes cell survival, proliferation, and migration. A key initial step in this cascade is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397). This phosphorylation event creates a docking site for Src-family kinases, leading to further phosphorylation of FAK and the activation of downstream pathways, including the MAPK/ERK pathway. ATN-161 is thought to bind to the β1 subunit of the integrin, locking it in an inactive conformation and thereby preventing the initiation of this signaling cascade.
Western Blotting: The Gold Standard for Target Engagement Validation
Western blotting is a widely used and well-established technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. For ATN-161, this method is ideal for directly assessing the inhibition of FAK and MAPK phosphorylation, providing robust evidence of target engagement.
Detailed Experimental Protocol for Western Blotting
This protocol is optimized for the use of the MDA-MB-231 human breast cancer cell line, which expresses α5β1 integrin.
1. Cell Culture and Treatment:
-
Cell Line: MDA-MB-231.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed 1 x 10^6 cells in 100 mm Petri dishes and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 12-16 hours.
-
ATN-161 Treatment: Treat cells with varying concentrations of ATN-161 (e.g., 1, 10, 20, 50, 100 µM) or a vehicle control (e.g., sterile PBS) for 15-60 minutes. A maximal effect on MAPK phosphorylation has been observed at 20 µM after 30 minutes of treatment.[1]
2. Cell Lysis and Protein Quantification:
-
Lysis Buffer: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-MAPK (ERK1/2), total MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes.
Experimental Workflow
Alternative Methods for Target Engagement Validation
While Western blotting is a powerful technique, it can be semi-quantitative, labor-intensive, and may not be suitable for high-throughput screening. Here, we compare Western blotting with two modern alternatives: the Cellular Thermal Shift Assay (CETSA) and HiBiT-based lytic assays.
| Feature | Western Blot | Cellular Thermal Shift Assay (CETSA) | HiBiT-based Lytic Assay |
| Principle | Immuno-detection of specific proteins after size-based separation. | Measures ligand-induced changes in protein thermal stability. | Bioluminescent detection of a tagged protein of interest. |
| Target Engagement | Indirect (measures downstream signaling). | Direct (measures physical interaction between drug and target). | Indirect (measures changes in protein abundance). |
| Throughput | Low to medium. | Medium to high (with plate-based formats). | High. |
| Sensitivity | Nanogram range. | Dependent on detection method (Western blot or other). | Picogram to femtogram range. |
| Antibody Requirement | Yes, for each protein of interest. | Yes (for Western blot-based detection). | No (uses a tag and a lytic reagent). |
| Quantitative | Semi-quantitative to quantitative. | Quantitative. | Highly quantitative. |
| Time to Result | 1-2 days. | 1 day. | < 1 hour. |
| Expertise Required | High. | Moderate to high. | Low. |
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. This allows for the direct detection of target engagement in a cellular context.
Methodology Overview:
-
Treatment: Treat cells with ATN-161 or vehicle.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Separation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble integrin α5β1 at each temperature using Western blotting or other methods like ELISA.
-
Analysis: A shift in the melting curve indicates target engagement.
HiBiT-based Lytic Assay
The HiBiT system utilizes a small 11-amino-acid tag that is knocked into the endogenous gene of interest (e.g., integrin β1). In the presence of a larger complementary subunit (LgBiT) and a substrate, a bright luminescent signal is produced, which is proportional to the amount of the tagged protein.
Methodology Overview:
-
Cell Line Generation: Create a stable cell line with the HiBiT tag knocked into the integrin β1 gene.
-
Treatment: Treat cells with ATN-161 or vehicle.
-
Lysis and Detection: Add a lytic reagent containing LgBiT and the substrate.
-
Measurement: Read the luminescent signal on a plate reader.
-
Analysis: A change in signal (e.g., due to altered protein expression or degradation upon engagement) can be correlated with target engagement.
Comparative Data (Illustrative)
| Assay | Readout | Example Data (with ATN-161) | Interpretation |
| Western Blot | % Inhibition of p-FAK (Y397) | 50% inhibition at 20 µM ATN-161. | ATN-161 engages α5β1 and inhibits downstream signaling. |
| CETSA | ΔTm (°C) of Integrin β1 | +2.5°C shift with 20 µM ATN-161. | ATN-161 directly binds to and stabilizes integrin β1. |
| HiBiT Lytic Assay | % Change in Luminescence | No significant change expected unless engagement affects protein levels. | Can be used to monitor changes in integrin expression over time. |
Conclusion
The choice of assay for validating ATN-161 target engagement depends on the specific research question and available resources.
-
Western blotting remains the gold standard for providing robust, semi-quantitative data on the inhibition of downstream signaling pathways, offering direct evidence of the functional consequences of target engagement.
-
CETSA offers a powerful alternative for directly confirming the physical interaction between ATN-161 and integrin α5β1 in a cellular environment, which is a significant advantage.
-
HiBiT-based assays provide a high-throughput and highly quantitative method that is particularly useful for screening and dose-response studies, although it is an indirect measure of engagement unless coupled with other techniques.
For a comprehensive validation of ATN-161 target engagement, a combination of these methods is recommended. For example, a high-throughput HiBiT-based screen could be used to identify initial hits, followed by validation of direct binding with CETSA and confirmation of downstream functional effects using Western blotting. This multi-faceted approach will provide the highest confidence in the mechanism of action of ATN-161.
References
Control Experiments for ATN-161 Trifluoroacetate Salt Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving ATN-161 trifluoroacetate salt, a selective antagonist of α5β1 and αvβ3 integrins.[1][2] Proper controls are critical for validating the specificity and efficacy of ATN-161 in preclinical research. This document outlines common negative and positive controls, compares ATN-161 to other integrin inhibitors, and provides detailed protocols for key experimental assays.
Understanding ATN-161 and the Importance of Controls
ATN-161 is a pentapeptide that inhibits angiogenesis and tumor progression by targeting integrins crucial for these processes.[1][3][4] To ensure that the observed biological effects are directly attributable to the specific inhibition of these integrins by ATN-161, a robust set of control experiments is necessary. These controls help to distinguish between specific effects, off-target effects, and experimental artifacts.
Recommended Control Strategies
Effective study design for ATN-161 requires the inclusion of both negative and positive controls to validate the specificity of its action.
Negative Controls
The primary negative control for a peptide-based therapeutic like ATN-161 is a scrambled peptide . This peptide should contain the same amino acid composition as ATN-161 but in a randomized sequence. This control is crucial to demonstrate that the biological activity observed is due to the specific sequence of ATN-161 and not merely a non-specific effect of a peptide of similar size and composition.[5][6]
Additionally, a vehicle control is essential in both in vitro and in vivo experiments. The vehicle is the solvent used to dissolve the this compound, which is often a saline solution.[7] This control group accounts for any potential effects of the solvent on the experimental system.
Positive Controls
Positive controls will vary depending on the specific assay being performed. In angiogenesis assays, established pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) can be used to induce a strong angiogenic response, which can then be challenged by ATN-161.[8]
For direct comparison of inhibitory activity, other well-characterized integrin inhibitors can be used as positive controls. For instance, antibodies targeting VEGF, such as AF564 or Bevacizumab (Bev) , have been used in parallel with ATN-161 in studies of choroidal neovascularization to compare their anti-angiogenic efficacy.[5][6][9][10][11]
Comparative Analysis: ATN-161 vs. Other Integrin Inhibitors
ATN-161 is one of several integrin inhibitors that have been investigated for their therapeutic potential. The following table provides a comparison with other notable integrin antagonists.
| Inhibitor | Target Integrin(s) | Mechanism of Action | Key Applications Studied |
| ATN-161 | α5β1, αvβ3[1][2] | Peptide-based antagonist, non-RGD mimetic[4] | Cancer (anti-angiogenesis, anti-metastasis), Ocular Neovascularization[7][9][12] |
| Cilengitide | αvβ3, αvβ5[13][14] | Cyclic RGD peptide mimetic[13] | Glioblastoma, other solid tumors[14][15] |
| Volociximab | α5β1[16] | Chimeric monoclonal antibody[17] | Solid tumors (e.g., renal cell carcinoma, melanoma)[16] |
Experimental Protocols and Data Presentation
This section details the methodologies for key experiments used to evaluate the efficacy of ATN-161 and presents sample data in a structured format.
In Vitro Cell Migration Assay (Transwell Assay)
Objective: To assess the ability of ATN-161 to inhibit cancer cell migration towards a chemoattractant.
Methodology:
-
Preparation: 8 µm pore size transwell inserts are coated with an extracellular matrix protein like fibronectin on the underside of the membrane and allowed to dry.[18]
-
Cell Seeding: Cancer cells are serum-starved, harvested, and resuspended in a serum-free medium. A suspension of these cells is added to the upper chamber of the transwell insert.[18]
-
Treatment: The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS). Experimental groups include a vehicle control, a scrambled peptide control, and various concentrations of ATN-161 added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period that allows for cell migration (typically 4-24 hours) at 37°C in a CO2 incubator.[18][19]
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope.[20]
Data Presentation:
| Treatment Group | Concentration | Mean Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | - | 250 ± 20 | 0% |
| Scrambled Peptide | 10 µM | 245 ± 18 | 2% |
| ATN-161 | 1 µM | 150 ± 15 | 40% |
| ATN-161 | 10 µM | 75 ± 10 | 70% |
| ATN-161 | 100 µM | 30 ± 5 | 88% |
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
Objective: To evaluate the anti-angiogenic effect of ATN-161 in a living organism.
Methodology:
-
Preparation: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic factor (e.g., VEGF or bFGF) is mixed with the liquid Matrigel.[3][21]
-
Treatment Groups: Experimental groups include: (1) Matrigel + vehicle, (2) Matrigel + pro-angiogenic factor + vehicle, (3) Matrigel + pro-angiogenic factor + scrambled peptide, and (4) Matrigel + pro-angiogenic factor + ATN-161.
-
Injection: The Matrigel mixtures are subcutaneously injected into the flanks of mice (e.g., C57BL/6 or nude mice). The Matrigel solidifies at body temperature, forming a plug.[3][21]
-
Incubation: The mice are monitored for a period of 7-14 days to allow for vascularization of the Matrigel plug.[1][3]
-
Analysis: The Matrigel plugs are excised, fixed, and sectioned. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31 or CD34) and measuring microvessel density or hemoglobin content.[3][21]
Data Presentation:
| Treatment Group | Microvessel Density (vessels/mm²) | % Inhibition of Angiogenesis |
| Matrigel + Vehicle | 5 ± 1 | - |
| Matrigel + VEGF + Vehicle | 50 ± 5 | 0% |
| Matrigel + VEGF + Scrambled Peptide | 48 ± 6 | 4% |
| Matrigel + VEGF + ATN-161 (1 mg/kg) | 25 ± 4 | 50% |
| Matrigel + VEGF + ATN-161 (10 mg/kg) | 10 ± 2 | 80% |
Visualizing Molecular Pathways and Experimental Designs
To further clarify the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: ATN-161 inhibits the activation of the FAK signaling pathway.
Caption: Workflow for the in vitro cell migration (Transwell) assay.
Caption: Logical relationship between ATN-161 and its negative controls.
References
- 1. In Vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Inflammatory Lymphangiogenesis by Integrin α5 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contra-regulation of calcium- and integrin-binding protein 1-induced cell migration on fibronectin by PAK1 and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 21. creative-bioarray.com [creative-bioarray.com]
ATN-161 Trifluoroacetate Salt: A Comparative Analysis of its Cross-Reactivity with Integrins
For Researchers, Scientists, and Drug Development Professionals
ATN-161, a synthetic peptide based on the synergy-inducing region of fibronectin, has garnered significant attention as a targeted inhibitor of specific integrin receptors. This guide provides a comprehensive comparison of the cross-reactivity of ATN-161 trifluoroacetate salt with various integrins, supported by available experimental data. Understanding the selectivity profile of ATN-161 is crucial for its therapeutic development and for elucidating its mechanism of action in various pathological processes, including tumor growth and angiogenesis.
Quantitative Analysis of ATN-161 Binding Affinity
ATN-161 is primarily recognized as an antagonist of integrin α5β1 and has also demonstrated activity against integrin αvβ3.[1][2][3][4] Quantitative binding affinity data, although limited in the public domain, indicates a micromolar affinity for these two integrins.
| Integrin Subtype | Binding Affinity (Kd) | Reference |
| α5β1 | 1.0 µM | [1] |
| αvβ3 | 0.6 µM | [1] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.
Currently, there is a lack of specific binding affinity data (such as Kd or IC50 values) for ATN-161 with other integrin subtypes, including αvβ5 and αvβ6, in readily available literature. One study noted that ATN-161 appears to bind to both αvβ3 and α5β1 integrins with micromolar affinity, which suggests its therapeutic potential might be limited by this affinity level.[5]
Functional Inhibition
Beyond direct binding, the functional consequences of ATN-161 interaction with integrins are critical. In a study related to SARS-CoV-2 infection, ATN-161 was shown to inhibit the virus-induced cytopathic effects with an estimated IC50 of 3.16 µM in Vero E6 cells, an effect likely mediated through its interaction with integrins.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize the interaction of ATN-161 with integrins.
Solid-Phase ELISA for Integrin Binding
This assay is utilized to determine the binding of ATN-161 to specific integrins.
Workflow:
Caption: Workflow for a solid-phase ELISA to assess ATN-161 and integrin binding.
Detailed Steps:
-
Coating: 96-well plates are coated with a specific purified integrin (e.g., α5β1) at a concentration of 1 µg/ml and incubated for 2 hours at room temperature.[6]
-
Blocking: The plates are then blocked overnight with a solution of 2.5% bovine serum albumin (BSA) to prevent non-specific binding of subsequent reagents.[6]
-
Incubation: Varying concentrations of ATN-161 are added to the wells along with a ligand for the integrin (e.g., fibronectin or a viral protein). This mixture is incubated for 1 hour at 37°C.[6]
-
Detection: The binding is detected using a primary antibody that recognizes a tag on the ligand, followed by a horseradish peroxidase (HRP)-labeled secondary antibody. The signal is developed using a TMB substrate, and the absorbance is measured.[6]
Western Blot Analysis of Downstream Signaling
This technique is employed to investigate the effect of ATN-161 on the phosphorylation status of key signaling proteins downstream of integrin activation, such as Mitogen-Activated Protein Kinase (MAPK).
Workflow:
Caption: Workflow for Western Blot analysis of MAPK phosphorylation after ATN-161 treatment.
Detailed Steps:
-
Cell Culture and Treatment: Cells, such as MDA-MB-231, are cultured and then treated with various concentrations of ATN-161 for specific time periods.[2]
-
Lysis and Protein Quantification: Following treatment, the cells are lysed, and the total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., p-MAPK and total MAPK).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[2]
Signaling Pathways Affected by ATN-161
ATN-161, by binding to integrins α5β1 and αvβ3, can modulate several downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. The primary signaling axes affected include the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]
Integrin α5β1 Signaling Pathway
Caption: Simplified signaling pathway of integrin α5β1 and its inhibition by ATN-161.
Upon ligand binding, integrin α5β1 activates FAK, which in turn can activate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) cascade and the PI3K-Akt pathway. These pathways regulate fundamental cellular processes. ATN-161, by inhibiting α5β1, can suppress these signaling events. For instance, treatment with ATN-161 has been shown to significantly inhibit MAPK phosphorylation.[2]
Integrin αvβ3 Signaling Pathway
Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by ATN-161.
Integrin αvβ3 signaling also involves the activation of FAK and Src. Additionally, the RhoA/ROCK pathway is a key downstream effector, playing a significant role in cell survival and angiogenesis. By binding to αvβ3, ATN-161 can interfere with these pro-tumorigenic signaling cascades.
Conclusion
This compound is a targeted peptide inhibitor with a clear preference for integrins α5β1 and αvβ3, exhibiting micromolar binding affinities. While its cross-reactivity with a broader range of integrins requires further investigation with quantitative binding assays, its ability to inhibit key downstream signaling pathways like FAK and MAPK underscores its therapeutic potential. The provided experimental protocols offer a foundation for researchers to further explore the selectivity and mechanism of action of ATN-161 and similar integrin-targeting compounds. Future studies should focus on generating a comprehensive selectivity profile of ATN-161 across the entire integrin family to better inform its clinical development and application.
References
- 1. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of ATN-161 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of ATN-161, an inhibitor of α5β1 and αvβ3 integrins, when used in combination with various chemotherapy agents. The data presented herein is compiled from preclinical studies to offer an objective comparison of its performance and to elucidate the underlying mechanisms of action.
Executive Summary
ATN-161 is a peptide-based integrin antagonist that has demonstrated anti-angiogenic, anti-metastatic, and tumor growth inhibitory effects in several preclinical models.[1][2] Its mechanism of action, which involves targeting the tumor vasculature and potentially the cancer cells directly, makes it a compelling candidate for combination therapies.[1] Preclinical evidence strongly suggests that ATN-161 can synergistically or additively enhance the efficacy of conventional chemotherapy agents, leading to improved anti-tumor outcomes. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the key signaling pathways and workflows.
Comparative Analysis of ATN-161 and Chemotherapy Combinations
The synergistic potential of ATN-161 has been most extensively studied in combination with 5-fluorouracil (5-FU) and doxorubicin. While early clinical data suggested additive effects with a variety of chemotherapy agents, specific preclinical data for agents like paclitaxel and irinotecan is less detailed in publicly available literature.[3]
Table 1: Quantitative Analysis of Synergistic Effects of ATN-161 with Chemotherapy Agents
| Chemotherapy Agent | Cancer Model | Key Findings | Quantitative Data | Reference |
| 5-Fluorouracil (5-FU) | Colorectal Cancer Liver Metastases (Murine Model) | Significantly reduced tumor burden and number of liver metastases. Decreased microvessel density. Increased tumor cell apoptosis and decreased proliferation. Improved overall survival. | Tumor Burden (Liver Weight): Combination therapy significantly reduced liver weight compared to either agent alone (p<0.02). Liver Metastases: Combination therapy significantly reduced the number of liver metastases (p<0.02). Microvessel Density: Tumors in the combination group had significantly fewer microvessels (p<0.05). Apoptosis: Combination therapy significantly increased TUNEL-positive (apoptotic) tumor cells (p<0.03). Proliferation: Combination therapy significantly decreased tumor cell proliferation (p<0.03). Survival: Combination therapy significantly improved overall survival (p<0.03). | [4][5] |
| Doxorubicin | Melanoma (Murine Model) | ATN-161-functionalized polymersomes for targeted doxorubicin delivery significantly inhibited tumor growth and improved survival rates compared to non-targeted liposomal doxorubicin. | Tumor Growth: DOX-ATN/SCID-Ps significantly inhibited the growth of aggressive B16F10 melanoma. Survival: Treatment with DOX-ATN/SCID-Ps resulted in greatly improved survival rates compared to clinical liposomal doxorubicin. Drug Accumulation: 4-fold higher doxorubicin accumulation in tumors compared to non-targeted liposomes. | [6][7] |
| Diverse Chemotherapy Agents | Solid Tumors (Human Phase 1 Trial) | Preclinical data generated in support of the clinical trial showed additive effects with diverse chemotherapy agents. | Specific quantitative data for individual agents is not detailed in the publication. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the preclinical studies of ATN-161 combination therapies.
In Vivo Tumor Growth and Metastasis Inhibition Assay (Colorectal Cancer Model)
-
Cell Line and Animal Model: Murine colon cancer cells (CT26) are used. BALB/c mice serve as the animal model.[4]
-
Tumor Induction: To establish liver metastases, CT26 cells are injected into the spleens of the mice.[4]
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control (saline), (2) ATN-161 alone, (3) 5-FU alone, and (4) ATN-161 + 5-FU.[4][5]
-
Dosing Regimen:
-
Endpoint Analysis: On day 20, mice are euthanized, and livers are excised. The liver weight (as a measure of tumor burden) and the number of visible liver metastases are determined.[4] For survival studies, mice are monitored until they meet predefined humane endpoints.[4]
Immunohistochemistry for Microvessel Density (CD31 Staining)
-
Tissue Preparation: Tumor tissues are harvested, fixed in formalin, and embedded in paraffin. 4-5 µm sections are cut.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against CD31 (a marker for endothelial cells).[8][9]
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
The signal is visualized using a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown stain.[10]
-
-
Quantification: Microvessel density is determined by counting the number of CD31-positive vessels in several high-power fields (HPFs) under a microscope. The average number of vessels per HPF is then calculated.[8][11]
TUNEL Assay for Apoptosis
-
Tissue Preparation: Similar to immunohistochemistry, tumor tissues are fixed, paraffin-embedded, and sectioned.[12]
-
Permeabilization: Tissue sections are treated with proteinase K to allow for the entry of labeling reagents.[13]
-
Labeling: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP), is added to the sections. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[10][12][13]
-
Detection:
-
Quantification: The number of TUNEL-positive cells is counted in multiple high-power fields to determine the apoptotic index.[15]
Visualizing the Mechanisms of Synergy
The synergistic effect of ATN-161 with chemotherapy is rooted in their complementary mechanisms of action. ATN-161's inhibition of integrin signaling can sensitize tumor cells and the tumor microenvironment to the cytotoxic effects of chemotherapy.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by ATN-161 and a typical experimental workflow for evaluating its synergistic effects.
Caption: ATN-161 inhibits integrin signaling, leading to reduced cell proliferation, angiogenesis, and metastasis, thereby sensitizing tumors to chemotherapy-induced DNA damage and apoptosis.
Caption: A typical experimental workflow for evaluating the in vivo synergistic effects of ATN-161 with chemotherapy.
Conclusion
The available preclinical data strongly support the synergistic potential of ATN-161 when combined with certain chemotherapy agents, particularly 5-fluorouracil and doxorubicin. By inhibiting integrin-mediated signaling pathways, ATN-161 can disrupt key processes in tumor progression, including angiogenesis and cell survival, thereby enhancing the cytotoxic effects of chemotherapy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the synergistic effects of ATN-161 with a broader range of chemotherapeutic drugs. Future research should focus on elucidating the optimal dosing and scheduling for combination therapies and exploring these promising combinations in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice. | Semantic Scholar [semanticscholar.org]
- 8. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sileks.com [sileks.com]
- 11. researchgate.net [researchgate.net]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 13. Video: The TUNEL Assay [jove.com]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ATN-161 Trifluoroacetate Salt
For immediate reference, ATN-161 trifluoroacetate salt is classified as not a hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] Therefore, its disposal should follow standard laboratory procedures for non-hazardous chemical waste, in strict accordance with local and institutional regulations. This guide provides essential safety and logistical information for the proper disposal of this compound in a research environment.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area to minimize the potential for inhalation of any dust or aerosolized particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[1]
-
Spill Management: In the event of a spill, isolate the area and absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.
Disposal Procedures
The appropriate disposal method for this compound depends on its form (pure solid, in solution, or as contaminated material).
Unused or Expired Solid Compound
-
Consult EHS: Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance on non-hazardous chemical waste disposal. Regulations can vary significantly between jurisdictions.
-
Waste Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound."
-
Waste Stream: Dispose of the solid waste through your institution's designated non-hazardous chemical waste stream. Do not mix with hazardous waste.
-
Container: The original container is preferred for disposal. Ensure it is securely sealed.
Aqueous Solutions
-
Assess Concentration and Volume: The disposal of aqueous solutions of this compound is dependent on the concentration and total volume.
-
EHS Approval for Drain Disposal: For very dilute, small-volume aqueous solutions, drain disposal with copious amounts of running water may be permissible. However, this requires prior approval from your institution's EHS department. Unauthorized drain disposal can lead to regulatory non-compliance.
-
Aqueous Waste Collection: If drain disposal is not approved, or for larger volumes and more concentrated solutions, collect the waste in a designated, labeled aqueous waste container. This container should be managed through your institution's chemical waste program.
Solutions in Organic Solvents
-
Hazardous Waste: If this compound is dissolved in a hazardous organic solvent (e.g., DMSO, methanol), the entire solution must be treated as hazardous waste.
-
Waste Collection: Collect the solution in a designated, properly labeled hazardous waste container that specifies all chemical components.
-
Disposal Route: Dispose of the container through your institution's hazardous waste management service.
Contaminated Materials
-
Non-Hazardous Contamination: Materials such as pipette tips, tubes, and gloves that are contaminated solely with this compound should be disposed of in the regular solid laboratory waste stream, unless institutional policy dictates otherwise.
-
Hazardous Contamination: If these materials are also contaminated with other hazardous substances (e.g., organic solvents, other hazardous chemicals), they must be disposed of as hazardous solid waste.
Summary of Key Data
| Parameter | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 904763-27-5 | [1] |
| Molecular Formula | C25H36F3N9O10S | [1] |
| Molecular Weight | 711.67 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This document is intended as a guide. Always prioritize and adhere to the specific disposal protocols established by your institution's Environmental Health & Safety department. Proper chemical waste management is essential for a safe and compliant laboratory environment.
References
Personal protective equipment for handling ATN-161 trifluoroacetate salt
Essential Safety and Handling Guide for ATN-161 Trifluoroacetate Salt
This document provides crucial safety and logistical information for the handling and disposal of this compound, a peptide inhibitor of integrin α5β1 and αvβ3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
While the safety data sheet (SDS) for this compound may indicate it is not a hazardous substance, the trifluoroacetate (TFA) counter-ion presents potential hazards. Trifluoroacetic acid is a strong, corrosive acid, and precautions should be taken to avoid contact.[1][2] Therefore, it is prudent to handle this compound with the care required for corrosive materials.
Quantitative Safety Data
The primary hazard associated with this compound is the trifluoroacetate component. Below is a summary of key safety-related data for trifluoroacetic acid (TFA).
| Parameter | Value/Information |
| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid |
| Appearance (Pure TFA) | Colorless liquid |
| Odor (Pure TFA) | Sharp, vinegar-like |
| Primary Hazards | Corrosive, Irritant, Causes severe skin burns and eye damage[1][2] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, acids, hydrides[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required. For larger quantities, a full face shield is also recommended.
-
Skin Protection:
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the fume hood.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid this compound within the chemical fume hood to minimize inhalation risk.
-
Use appropriate tools to handle the solid, avoiding the creation of dust.
-
-
Solution Preparation:
-
When dissolving the compound, slowly add the solid to the solvent to avoid splashing.
-
If diluting, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[2]
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area within the fume hood after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Protocol
The disposal of this compound and associated waste must be handled with care to ensure laboratory safety and environmental protection.
-
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be treated as hazardous chemical waste.
-
Place it in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, spatulas, and disposable labware should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
-
Do not pour any waste containing this compound down the drain.[1]
-
-
Contaminated PPE:
-
Used gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
-
-
Waste Neutralization (for Spills):
-
For small spills, carefully neutralize with a suitable agent like sodium carbonate.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
-
Final Disposal:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[1]
-
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
